PJ34
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZZVDLGDDTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339305 | |
| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344458-19-1 | |
| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PJ-34 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of PJ34 in Cancer Cell Eradication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PJ34, a phenanthridine derivative initially developed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated a unique and potent anti-cancer activity that extends beyond its PARP-inhibitory functions. This technical guide provides an in-depth examination of the multifaceted mechanism of action of this compound in cancer cells. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the complex signaling pathways involved. The evidence presented herein delineates a dual mechanism for this compound, encompassing both PARP-dependent and a distinct, PARP-independent pathway leading to mitotic catastrophe, highlighting its potential as a promising therapeutic agent.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair. PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This compound is a potent inhibitor of PARP1 and PARP2[1]. However, emerging research has unveiled a more complex and intriguing mechanism of action for this compound, demonstrating its ability to selectively eradicate a wide array of human cancer cells, including those resistant to conventional therapies, through a mechanism independent of its PARP inhibition at higher concentrations[1][2]. This guide delves into the core mechanisms underpinning this compound's potent anti-neoplastic effects.
PARP-Dependent Mechanism of Action
Consistent with its classification as a PARP inhibitor, one facet of this compound's anti-cancer activity lies in its ability to block the enzymatic function of PARP1 and PARP2. This inhibition disrupts the repair of single-strand DNA breaks, which, upon replication, can lead to the formation of cytotoxic double-strand breaks. In cancer cells with compromised DNA repair pathways (e.g., BRCA mutations), this accumulation of DNA damage can be lethal, a concept known as synthetic lethality[3].
PARP Inhibition and DNA Repair
This compound competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair machinery[4][5]. This is particularly effective in sensitizing cancer cells to DNA-damaging agents like cisplatin and temozolomide, where this compound has been shown to augment their cytotoxic effects[6][7].
Quantitative Data: PARP Inhibition
The inhibitory potency of this compound against PARP enzymes has been quantified in various studies.
| Parameter | Value | Enzyme(s) | Reference |
| IC50 | ~20 nM | PARP1, PARP2 | [1] |
| IC50 | 110 nM | PARP1 | [8] |
| IC50 | 86 nM | PARP2 | [8] |
| IC50 | 1 µM | Tankyrase-1, Tankyrase-2 | [1] |
PARP-Independent Mechanism: Mitotic Catastrophe
A compelling body of evidence points to a distinct, PARP-independent mechanism of action for this compound, particularly at concentrations higher than those required for PARP inhibition[1][2]. This mechanism is characterized by the induction of mitotic arrest and subsequent cell death via mitotic catastrophe, a form of cell death that occurs during mitosis. This effect is observed in a broad range of cancer cell types, irrespective of their BRCA mutation status, and notably, does not affect normal, healthy proliferating cells[1][2].
Induction of Mitotic Arrest
Treatment with this compound leads to a rapid and irreversible G2/M cell cycle arrest in cancer cells[2][9]. This arrest is not a consequence of DNA damage, as this compound at these effective concentrations does not induce DNA breaks[1][2]. Instead, it is attributed to the development of un-repairable anomalies in the mitotic spindle structure[1][2].
Signaling Pathways in Mitotic Arrest
Studies have implicated the activation of checkpoint pathways and the p53-p21 axis in the this compound-induced mitotic arrest. This compound treatment leads to the activation and phosphorylation of p53 at Serine15, followed by the upregulation of p21 in both a p53-dependent and -independent manner[9]. Interestingly, the mitotic arrest is not strictly dependent on PARP1, PARP2, p53, or ATM[9]. However, p21 has been identified as a necessary component for maintaining this growth arrest[9].
Induction of Apoptosis
In addition to mitotic catastrophe, this compound has been shown to induce apoptosis in various cancer cell lines. This is often observed in combination with other chemotherapeutic agents. For instance, this compound enhances the apoptotic effects of cisplatin in liver cancer cells[6][10]. In adult T-cell leukemia/lymphoma (ATLL) cells, this compound reactivates p53 transcriptional functions and induces caspase-3-dependent apoptosis[11][12].
Quantitative Data: In Vitro and In Vivo Efficacy
The cytotoxic and anti-tumor effects of this compound have been demonstrated across a range of cancer types.
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | Not specified, lethal at 10 µM | [9] |
| HCC1937 | Breast Cancer (BRCA1 mutant) | ~4 µM | [13] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1.3 µM | [13] |
| HeLa | Cervical Cancer | 20 nM (PARP1 inhibition) | [8] |
| HepG2 | Liver Cancer | Dose-dependent suppression | [6][10] |
| SMMC7721 | Liver Cancer | Significant suppression at 1.0 mg/l | [10] |
| M14 | Melanoma | Not specified, induces cell death | [14] |
| B16F10 | Melanoma | Mild cytotoxicity alone, enhances cisplatin effect | [7][15] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | This compound Dosage | Outcome | Reference |
| Glioblastoma | Intracranial tumors in nude mice | 10 mg/kg IP, 3x/week for 3 weeks | Attenuated tumor growth | [2] |
| Ovarian Cancer | Xenografts | 30 mg/kg IP, daily for 14 days | Decreased tumor size | [2] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Xenografts | 60 mg/kg IP, daily for 14 days | Suppressed tumor growth | [2] |
| Pancreatic Ductal Adenocarcinoma (PANC1) | Xenografts in immunocompromised mice | 60 mg/kg IV, daily, 5 days/week for 14 injections | 80-90% reduction in human cancer cells | [2][16] |
| Pancreatic Cancer | Xenografts | Daily injections for 14 days | 90% reduction in cancer cells | [17][18][19] |
| Liver Cancer (HepG2) | Tumors in nude mice | Not specified | Inhibited tumor growth | [6][10] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and/or other compounds) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the DNA content and cell cycle distribution (G1, S, G2/M phases).
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 16. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Israeli scientists find way to treat deadly pancreatic cancer in 14 days | The Jerusalem Post [jpost.com]
The Role of PJ34 in DNA Repair: A Technical Guide for Researchers
An in-depth examination of the multifaceted PARP inhibitor, PJ34, and its implications for DNA repair, cell cycle regulation, and apoptosis in cancer therapy.
Introduction
This compound is a potent, cell-permeable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular machinery responsible for detecting and signaling DNA single-strand breaks (SSBs), a common form of DNA damage. By catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, PARPs recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway. The inhibition of PARP activity by this compound has emerged as a promising strategy in cancer therapy, primarily through the mechanism of synthetic lethality. This guide provides a comprehensive technical overview of the function of this compound in DNA repair, its broader cellular effects, and the experimental methodologies used to elucidate its mechanisms of action.
Core Mechanism: Inhibition of PARP and Synthetic Lethality
The primary function of this compound in the context of DNA repair is the competitive inhibition of PARP-1 and PARP-2.[1] In normal cells, the inhibition of PARP-mediated SSB repair is not necessarily lethal, as the cell can utilize alternative, high-fidelity repair pathways such as homologous recombination (HR) to repair the double-strand breaks (DSBs) that arise from the collapse of replication forks at unrepaired SSBs.[3]
However, in cancer cells harboring mutations in genes essential for HR, such as BRCA1 or BRCA2, the inhibition of PARP by this compound becomes catastrophic.[1][3] These cancer cells are deficient in a key DSB repair pathway and become heavily reliant on PARP-mediated SSB repair for their survival. When this compound is introduced, the SSBs accumulate, leading to an overwhelming number of DSBs during DNA replication that cannot be repaired. This accumulation of extensive DNA damage triggers apoptosis, a form of programmed cell death, selectively eliminating the cancer cells while leaving healthy cells, with their intact HR pathway, relatively unharmed. This concept is known as synthetic lethality.[3]
Signaling Pathway of PARP Inhibition by this compound
Caption: Mechanism of this compound-induced synthetic lethality.
Beyond PARP Inhibition: Multifaceted Cellular Effects
Recent research has unveiled that the functional repertoire of this compound extends beyond simple PARP inhibition, encompassing the induction of mitotic arrest and apoptosis through pathways that may be independent of its canonical enzymatic targets, PARP-1 and PARP-2.[4][5]
Mitotic Arrest and Cell Cycle Regulation
Studies have demonstrated that this compound can induce a G2/M mitotic arrest in various cancer cell lines.[4][5] This effect is associated with the activation of the p53 tumor suppressor protein and the subsequent upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[4] The activation of this checkpoint pathway appears to be a crucial component of this compound's anti-proliferative effects. Interestingly, this mitotic arrest can occur independently of PARP-1 and PARP-2, suggesting that this compound may have off-target effects on other cellular components involved in cell cycle progression.[4][5]
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: this compound-induced p53/p21-dependent mitotic arrest.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in numerous studies, providing valuable data for its preclinical and potential clinical applications.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (PARP-1) | ~20 nM - 110 nM | Enzyme Assay | [1][2] |
| IC50 (PARP-2) | ~20 nM - 86 nM | Enzyme Assay | [1][2] |
| IC50 (Tankyrase-1/2) | ~1 µM | Enzyme Assay | [1] |
| Tumor Cell Reduction | 90% | Pancreatic Cancer Xenografts | [6][7][8] |
| Tumor Growth Inhibition | Significant | Glioblastoma Xenografts | |
| Metastasis Prevention | Significant | Melanoma Xenografts | [1] |
Key Experimental Protocols
The following section outlines the detailed methodologies for key experiments cited in the study of this compound's function.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: Measures total protein content, which correlates with cell number.
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at 510 nm.
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining:
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).
-
Protocol:
-
Harvest and wash cells as for the apoptosis assay.
-
Fix the cells in cold 70% ethanol while vortexing to prevent clumping.
-
Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry.
-
In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal, intravenous) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Experimental Workflow for In Vitro Analysis of this compound
Caption: In vitro experimental workflow for this compound.
Conclusion
This compound is a potent PARP inhibitor with a well-established role in inducing synthetic lethality in DNA repair-deficient cancer cells. Its mechanism of action, however, is proving to be more complex than initially understood, with evidence pointing to PARP-independent effects on cell cycle regulation and apoptosis. The continued investigation into the multifaceted activities of this compound, utilizing the robust experimental protocols outlined in this guide, will be crucial for optimizing its therapeutic application and for the development of next-generation DNA repair-targeting cancer therapies. The quantitative data and established methodologies provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | PARP | TargetMol [targetmol.com]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
PJ34: A Technical Guide to a Dual PARP-1 and PARP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PJ34, a potent phenanthridinone-based inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. We will explore its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, neuroprotection, and drug development.
Introduction and Chemical Profile
This compound, with the chemical name N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride, is a well-characterized small molecule inhibitor of the PARP enzyme family[1][2]. As a stable and cell-permeable compound, it has been extensively used in both in vitro and in vivo research to probe the functions of PARP enzymes and evaluate their therapeutic potential[1][3]. While initially developed for its neuroprotective effects in conditions like ischemia, its ability to interfere with DNA repair has made it a significant tool in cancer research[1][3].
| Property | Value | Reference |
| IUPAC Name | 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | [4] |
| Molecular Formula | C₁₇H₁₇N₃O₂ | [4] |
| Molecular Weight | 295.34 g/mol | [5] |
| Water Solubility | 22 mg/mL | [1] |
| Form | Hydrochloride salt is commonly used | [6] |
Mechanism of Action
This compound exhibits a dual mechanism of action that is concentration-dependent. At lower, nanomolar concentrations, it acts as a catalytic inhibitor of PARP-1 and PARP-2. At higher, micromolar concentrations, it can induce cancer cell death through mechanisms that are independent of PARP inhibition.
PARP-1 and PARP-2 are nuclear enzymes that act as primary sensors for DNA single-strand breaks (SSBs)[7]. Upon detecting a break, PARP-1/2 binds to the DNA and, using nicotinamide adenine dinucleotide (NAD⁺) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and adjacent nuclear proteins, such as histones[7][8]. This process, known as PARylation, serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins (like XRCC1) and it helps to decondense the chromatin structure, making the damaged site accessible to the repair machinery[7][8].
This compound functions as a competitive inhibitor, likely by occupying the NAD⁺ binding site on PARP-1 and PARP-2, thereby preventing the synthesis of PAR. This inhibition stalls the efficient repair of SSBs.
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of this compound, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PJ-34 | C17H17N3O2 | CID 4858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PJ34 in Inducing Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PJ34, a phenanthrene derivative initially characterized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising anti-cancer agent that induces a unique form of cell death known as mitotic catastrophe. This technical guide provides an in-depth analysis of the mechanisms through which this compound selectively triggers this process in cancer cells, its impact on crucial signaling pathways, and detailed experimental protocols for its study. Notably, the primary mechanism of this compound-induced mitotic catastrophe is increasingly understood to be independent of its PARP inhibition activity, instead involving the disruption of mitotic spindle organization. This guide synthesizes current research to offer a comprehensive resource for professionals in oncology and drug development.
Introduction
Mitotic catastrophe is a mode of cell death that results from aberrant mitosis, characterized by premature or inappropriate entry into mitosis, leading to the formation of multinucleated cells and subsequent cell death.[1] Unlike apoptosis, it is a p53-independent process, making it a particularly attractive therapeutic strategy for cancers with mutated or deficient p53.[1] this compound has been shown to exclusively eradicate a variety of human cancer cells while leaving normal proliferating cells unharmed.[2][3] Its cytotoxic activity is primarily attributed to the induction of irreparable defects in the mitotic spindle structure, culminating in mitotic catastrophe.[2][4]
Mechanism of Action of this compound
While this compound is a potent inhibitor of PARP1 and PARP2 (approximate IC50 of 20 nM) and also inhibits tankyrase-1 and tankyrase-2 (approximate IC50 of 1 μM), its ability to induce mitotic catastrophe in cancer cells appears to be largely independent of PARP1 and PARP2 inhibition.[2] Several studies have shown that other potent PARP inhibitors, such as ABT-888, do not replicate the mitotic arrest and cell death phenotype induced by this compound.[2] The core mechanism revolves around the disruption of the mitotic spindle, a critical structure for chromosome segregation.
Disruption of Mitotic Spindle Formation
This compound interferes with the post-translational modification of key proteins essential for the proper assembly and function of the mitotic spindle.[2] This leads to a cascade of structural and functional failures during mitosis:
-
Aberrant Spindle Poles and Microtubule Organization: Treatment with this compound results in distorted mitotic spindles with aberrant microtubules and malformed spindle poles.[2][5]
-
De-clustering of NuMA and Centrosomes: The Nuclear Mitotic Apparatus protein (NuMA) is crucial for the clustering of centrosomes at the spindle poles. This compound prevents the proper post-translational modification of NuMA, leading to its failure to cluster at the poles.[2][6] This, in turn, causes de-clustering of multiple centrosomes, a common feature in many cancer cells.[2]
-
Impaired Kinesin Function: The kinesins HSET (KifC1) and Kif18A are motor proteins vital for spindle stability and chromosome alignment. This compound's interference with their post-translational modification impairs their function.[2]
-
Chromosome Misalignment: The culmination of these defects is the inability of chromosomes to align properly at the metaphase plate. Instead, they remain scattered throughout the cell.[2][5]
This catastrophic failure of spindle organization activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.[2] Unable to resolve the extensive spindle defects, the cancer cell ultimately undergoes mitotic catastrophe.[2]
Signaling Pathways
The induction of mitotic catastrophe by this compound involves the modulation of several cell cycle and checkpoint pathways.
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores due to spindle disruption leads to the activation of the SAC, which arrests the cell cycle in mitosis to prevent aneuploidy.[2]
-
p21-Dependent Mitotic Arrest: Studies have demonstrated that this compound induces a G2/M mitotic arrest that is dependent on the cyclin-dependent kinase inhibitor p21.[7][8] This p21 activation can occur through both p53-dependent and p53-independent pathways, highlighting the potential for this compound in p53-mutant cancers.[7][8] The mitotic arrest is sensitive to caffeine but insensitive to the Chk1 inhibitor UCN-01.[7][8]
-
ATM/ATR Pathway Involvement: this compound has been shown to activate the ATM/ATR checkpoint pathways.[7] While not absolutely required for the mitotic arrest, the absence of both ATM and ATR can attenuate the effect.[7]
Quantitative Data on this compound-Induced Mitotic Catastrophe
The following tables summarize quantitative data from various studies on the effects of this compound.
| Cell Line | This compound Concentration | Effect | Reference |
| M14 Melanoma | 10 µM | Induced severe mitotic defects and cell death. | [9] |
| U2OS | 25 µM, 50 µM | Significant reduction in pH3 positive mitotic nuclei. | [7] |
| MCF7 | 10 µM, 50 µM | G2/M accumulation evident by 6 hours. | [7] |
| HeLa | 10 µM, 50 µM | G2/M accumulation evident by 6 hours. | [7] |
| PANC1 (in vivo) | 60 mg/kg (daily IV) | 80-90% reduction in human cancer cells in tumors. | [2] |
| Various Cancer Cell Lines | Not specified | IC50 values reported to be higher than those for PARP inhibition. | [5] |
| Parameter | Value | Context | Reference |
| PARP1 IC50 | ~20 nM | In vitro enzyme inhibition. | [2] |
| PARP2 IC50 | ~20 nM | In vitro enzyme inhibition. | [2] |
| Tankyrase-1 IC50 | ~1 µM | In vitro enzyme inhibition. | [2] |
| Tankyrase-2 IC50 | ~1 µM | In vitro enzyme inhibition. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced mitotic catastrophe.
Cell Viability and Clonogenic Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cells at a low density (e.g., 500-1000 cells/well in a 6-well plate).
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
For clonogenic assays, replace the medium with fresh, drug-free medium after the initial treatment period and allow colonies to form over 10-14 days.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.[9]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at desired concentrations and time points (e.g., 6, 24 hours).[7]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The G2/M population will show a higher DNA content (4N) compared to the G1 population (2N).[5][7]
Immunofluorescence for Mitotic Spindle and Chromosome Analysis
Objective: To visualize the effects of this compound on the mitotic spindle and chromosome alignment.
Protocol:
-
Grow cells on coverslips in a petri dish.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against α-tubulin (for microtubules) and a marker for mitotic cells like phospho-histone H3 (Ser10) overnight at 4°C.[7]
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope. Look for aberrant spindle morphology and misaligned chromosomes in this compound-treated cells.[2][9]
Visualizations
Signaling Pathway of this compound-Induced Mitotic Catastrophe
Caption: Signaling pathway of this compound-induced mitotic catastrophe.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for investigating this compound.
Conclusion and Future Perspectives
This compound represents a novel class of anti-cancer agents that induce mitotic catastrophe through a mechanism primarily independent of PARP1/2 inhibition. Its ability to selectively target cancer cells by disrupting the intricate machinery of the mitotic spindle opens new avenues for cancer therapy, particularly for tumors resistant to conventional treatments due to p53 mutations. Future research should focus on elucidating the precise molecular targets of this compound responsible for altering the post-translational modifications of spindle-associated proteins. Furthermore, combination therapies utilizing this compound with other anti-cancer drugs that target different phases of the cell cycle or DNA repair pathways could prove to be a highly effective strategy in a clinical setting. The continued investigation into the unique mechanism of this compound holds significant promise for the development of next-generation cancer therapeutics.
References
- 1. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Target: A Technical Guide to the PARP1-Independent Effects of PJ34
For Researchers, Scientists, and Drug Development Professionals
Abstract
PJ34, a potent phenanthrene-derived inhibitor of poly(ADP-ribose) polymerase (PARP), has garnered significant attention for its therapeutic potential in oncology. While its role in sensitizing cancer cells to DNA-damaging agents through PARP-1 inhibition is well-documented, a growing body of evidence reveals a distinct and equally compelling narrative: the potent, PARP1-independent cytotoxic effects of this compound. This technical guide delves into these off-target mechanisms, providing a comprehensive overview of the signaling pathways, experimental evidence, and methodologies required to investigate these phenomena. We present a consolidated resource for researchers aiming to understand and harness the full therapeutic spectrum of this compound, moving beyond its canonical role as a PARP inhibitor.
Introduction
The therapeutic strategy of targeting PARP enzymes, particularly PARP1, has yielded significant clinical success, especially in the context of BRCA-mutated cancers. This compound emerged as a powerful tool in this domain, with a low nanomolar IC50 for PARP1/2.[1][2] However, numerous studies have reported that at micromolar concentrations, this compound induces a unique form of cell death in cancer cells that is entirely independent of its PARP1-inhibitory activity.[1][3][4] This guide focuses on these PARP1-independent effects, which are primarily characterized by mitotic arrest, mitotic catastrophe, and apoptosis.[1][5][6] Understanding these alternative mechanisms is crucial for the rational design of novel cancer therapies and for re-evaluating the therapeutic potential of existing PARP inhibitors.
Quantitative Data on PARP1-Independent Effects of this compound
The PARP1-independent effects of this compound are observed at concentrations higher than those required for PARP1 inhibition. The following tables summarize the quantitative data from various studies, highlighting the concentration-dependent nature of these effects across different cancer cell lines.
Table 1: this compound-Induced Cell Cycle Arrest (PARP1-Independent)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G2/M Phase | Reference |
| MCF7 | 10 | 24 | Increased phospho-H3 positive cells | [4] |
| MCF7 | 50 | 24 | Significant G2/M arrest | [4] |
| HeLa | 10 | 6 | G2/M accumulation | [4] |
| HeLa | 50 | 6 | G2/M accumulation | [4] |
| HTLV-I Transformed Cells | Not Specified | Not Specified | Arrested in G2/M phase | [7] |
Table 2: this compound-Induced Cytotoxicity and Apoptosis (PARP1-Independent)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| MCF-7 (doxorubicin-resistant) | 10-20 | 48 | Complete eradication | [1] |
| Triple-Negative Breast Cancer | 20-30 | 72-96 | Eradication | [1] |
| Pancreatic Cancer | 20-30 | 72-96 | Eradication | [1] |
| Ovary Cancer | 20-30 | 72-96 | Eradication | [1] |
| Colon Cancer | 20-30 | 72-96 | Eradication | [1] |
| Non-Small Cell Lung Cancer | 20-30 | 72-96 | Eradication | [1] |
| Calu-6, A549, H460 (metastatic lung) | 30 | 72 | Eradication | [1] |
| HEY (ovarian cancer) | 5 | Not Specified | Increased apoptosis (with cisplatin) | [8] |
| HEY (ovarian cancer) | 10 | Not Specified | Increased apoptosis (with cisplatin) | [8] |
| TOV112D (ovarian cancer) | 10 | Not Specified | Increased apoptosis (with cisplatin) | [9] |
| B16F10 (melanoma) | Not Specified | 48 | Mild cytotoxicity | [10] |
| B16F10 (melanoma) | Not Specified | 72 | Increased cytotoxicity | [10] |
Table 3: Off-Target Inhibition by this compound
| Target | IC50 (µM) | Reference |
| Pim1 Kinase | 3.7 | [11][12] |
| Pim2 Kinase | 16 | [11][12] |
| Tankyrase-1 | 1 | [1] |
| Tankyrase-2 | 1 | [1] |
| Matrix Metalloproteinase-2 (MMP-2) | ~56 | [1] |
Key Signaling Pathways and Mechanisms
The PARP1-independent effects of this compound converge on the disruption of mitosis, leading to a form of cell death known as mitotic catastrophe. This is achieved through a multi-pronged mechanism involving the activation of cell cycle checkpoints and interference with the mitotic machinery.
Induction of Mitotic Arrest via the ATM/ATR-p21 Axis
Studies have shown that this compound induces a G2/M mitotic arrest that is independent of PARP1 and PARP2.[3][4] This arrest is characterized by the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) checkpoint pathways.[4] A key downstream effector of this pathway is the cyclin-dependent kinase inhibitor p21, which is activated in both a p53-dependent and -independent manner.[3][4] The necessity of p21 for maintaining this growth arrest has been demonstrated.[3]
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of pim kinases as novel targets for this compound with confounding effects in PARP biology - PubMed [pubmed.ncbi.nlm.nih.gov]
The PARP Inhibitor PJ34: A Technical Guide to its Impact on Cellular NAD+ Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme and substrate for several key enzymatic families, including Poly (ADP-ribose) polymerases (PARPs) and sirtuins. Cellular NAD+ levels are known to decline with age and under conditions of high cellular stress, contributing to a range of pathologies. PJ34, a potent inhibitor of PARP1 and PARP2, has emerged as a significant research tool and potential therapeutic agent. By blocking the catalytic activity of PARP enzymes, which are major consumers of NAD+ in response to DNA damage, this compound effectively preserves and restores intracellular NAD+ pools. This preservation of NAD+ enhances the activity of other NAD+-dependent enzymes, such as SIRT1, leading to downstream benefits including improved mitochondrial function, reduced inflammation, and enhanced cellular resilience. This guide provides a detailed overview of the mechanism of this compound, quantitative data on its effects, relevant experimental protocols, and visualizations of the core signaling pathways.
Introduction: The NAD+ World and the Role of PARP
Nicotinamide adenine dinucleotide (NAD+) is central to cellular metabolism, acting as a crucial coenzyme in redox reactions. Beyond its role in bioenergetics, NAD+ is a key signaling molecule consumed by three main classes of enzymes:
-
Sirtuins: NAD+-dependent deacetylases that regulate metabolism, DNA repair, and longevity.[1]
-
PARPs: Primarily involved in DNA repair and cell death signaling.
-
CD38/157: Ectoenzymes that regulate calcium signaling and immune responses.
Poly (ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage surveillance network.[2] Upon detection of DNA strand breaks, PARP1 becomes catalytically active, cleaving NAD+ into nicotinamide (NAM) and ADP-ribose. It then polymerizes the ADP-ribose units onto itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains.[3] This process is vital for recruiting DNA repair machinery. However, under conditions of excessive DNA damage, such as in aging or significant oxidative stress, PARP1 can become overactivated, leading to severe depletion of the cellular NAD+ pool.[2][4] This NAD+ depletion impairs the function of other NAD+-dependent enzymes like sirtuins, compromising mitochondrial health and overall cellular function.[2][5]
Mechanism of Action: this compound as an NAD+ Conserving Agent
This compound is a phenanthridinone-based small molecule that acts as a potent and specific inhibitor of PARP1 and PARP2. Its primary mechanism in the context of NAD+ metabolism is competitive inhibition of the NAD+ binding site on the PARP enzyme. By preventing PARP1/2 from consuming NAD+ to generate PAR polymers, this compound effectively conserves the intracellular NAD+ pool, particularly under conditions of cellular stress that would otherwise trigger PARP overactivation.[5][6]
This conservation of NAD+ has critical downstream consequences. With more NAD+ available, the activity of NAD+-dependent sirtuins, particularly SIRT1, is preserved or enhanced.[5][7] SIRT1 activation leads to the deacetylation of numerous target proteins, promoting mitochondrial biogenesis, reducing oxidative stress, and improving cellular function.[5] Therefore, this compound's effect is twofold: it directly prevents NAD+ depletion by PARPs and indirectly promotes the activity of protective enzymes like sirtuins.
Visualizing the Core Pathway and Logic
The following diagrams illustrate the signaling cascade, the logic behind this compound intervention, and a typical experimental workflow.
Caption: this compound inhibits PARP1, preventing NAD+ depletion and preserving SIRT1 activity.
Caption: this compound reverses age-related cellular decline by blocking the PARP1-NAD+ axis.
Quantitative Data Summary
While many studies confirm that this compound preserves or increases NAD+ levels, detailed quantitative data is often presented graphically rather than in tables. The following tables summarize the available quantitative and semi-quantitative findings from key studies.
Table 1: In Vitro Studies on this compound's Effect on Cellular NAD+
| Cell Type | Experimental Condition | This compound Concentration | Key Findings on NAD+ Levels | Reference(s) |
| Endothelial Progenitor Cells (EPCs) | H₂O₂-induced premature senescence | Not specified, but optimized to reduce PAR synthesis | Preserved intracellular NAD+ levels compared to H₂O₂-only treated cells. | [5][7] |
| Human Embryonic Kidney (HEK293) | Rotenone-induced mitochondrial stress | 25 µM | Restored cellular NAD+ levels at 4 hours post-rotenone treatment. | [6] |
| Neuronal Cell Line (SH-SY5Y) | Rotenone-induced mitochondrial stress | 50-100 µM | Required higher dose than HEK293 to achieve restoration of cell viability, implying NAD+ replenishment. | [6] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS)-induced inflammation | 5 µM | Used in combination with NMN to mitigate LPS-induced damage; this compound helps restrain PARP1 activity. | [3] |
| Chicken Renal Tubular Epithelial Cells | Cadmium (Cd)-induced toxicity | Not specified | Reversed the Cd-induced decrease in NAD+ content and the NAD+/NADH ratio. | [8] |
Table 2: In Vivo Studies on this compound's Effect on Cellular NAD+
| Animal Model | Treatment Regimen | Tissue/Organ | Key Findings on NAD+ Levels | Reference(s) |
| Aged Mice (24-month-old C57BL/6) | 10 mg/kg/day, i.p., for 14 days | Vasculature (inferred) | Posited to restore cellular NAD+ levels, rescuing endothelial function and cognitive performance. Direct measurement not shown. | [2][9] |
| Chicken Embryos (CE) | Co-administered with TCDD (dioxin) | Liver and Thymus | Increased NAD+ levels in both organs compared to TCDD-only treated embryos. | [10] |
| Mouse Model of Mitochondrial Disease | Not specified | Skeletal Muscle and Brain | Increased NAD+ content in both tissues. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature concerning this compound and NAD+ levels.
This protocol is adapted from studies on endothelial progenitor cells (EPCs).[5][7]
-
Cell Culture: Isolate and culture EPCs from human umbilical cord blood according to standard protocols. Maintain cells in EGM-2 medium supplemented with growth factors.
-
Induction of Senescence: Treat young EPCs (passage 3-5) with a sub-lethal dose of hydrogen peroxide (H₂O₂) to induce stress-induced premature senescence.
-
This compound Treatment: Following senescence induction, treat the cells with an optimized concentration of this compound. The optimal dose is determined by performing a dose-response curve and measuring the inhibition of PAR (poly ADP-ribose) synthesis via Western blot.
-
Incubation: Incubate cells for the desired experimental duration (e.g., 24-48 hours).
-
Harvesting: Harvest cells for downstream analysis, such as NAD+ quantification, Western blotting for protein expression, or functional assays.
This is a generalized protocol based on established high-performance liquid chromatography (HPLC) methods for NAD+ measurement.[11][12]
-
Sample Preparation:
-
Wash cultured cells (approx. 1-2 million) with ice-cold PBS.
-
Lyse the cells and extract metabolites by adding 0.3-0.5 mL of ice-cold 0.5 M perchloric acid (HClO₄). Scrape cells and collect the lysate.
-
For tissues, homogenize the snap-frozen sample in ice-cold HClO₄.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant (which contains NAD+) to a new tube.
-
Neutralize the extract by adding a potassium phosphate buffer or potassium hydroxide (KOH) until the pH is ~7.0.
-
Centrifuge again to remove the precipitated potassium perchlorate.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column (e.g., LC-18-T).
-
Mobile Phase: Run a gradient using two buffers. For example:
-
Buffer A: 0.05 M Potassium Phosphate Buffer (pH 7.0).
-
Buffer B: 100% Methanol.
-
Run a gradient from 100% Buffer A to increasing concentrations of Buffer B over ~30 minutes to elute metabolites.
-
-
Detection: Monitor the column effluent using a UV detector at a wavelength of 261 nm. NAD+ typically elutes as a sharp, distinct peak.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of pure NAD+.
-
Calculate the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the final NAD+ amount to the total protein concentration of the initial cell lysate or the weight of the tissue sample.
-
Western blotting is used to assess the activity of PARP1 (via PAR levels) and the expression of related proteins.[5][13][14]
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-PARP1 (to measure total PARP1 protein)
-
Anti-PAR (to measure PARP activity)
-
Anti-SIRT1 (to measure total SIRT1 protein)
-
Anti-GAPDH or β-Actin (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.
Caption: Workflow for assessing this compound's effect on NAD+ in stressed cells.
Conclusion and Future Directions
The PARP inhibitor this compound serves as a powerful tool for modulating cellular NAD+ metabolism. By preventing the excessive consumption of NAD+ by PARP1 during periods of cellular stress, this compound effectively shores up the NAD+ pool, thereby supporting the activity of protective enzymes like SIRT1. This mechanism has shown therapeutic promise in preclinical models of aging, neurodegeneration, and metabolic disease.[1][2]
For researchers and drug development professionals, this compound remains a cornerstone for studying the intricate crosstalk between DNA damage, metabolism, and aging.[15][16] Future research should focus on obtaining more precise quantitative data on NAD+ flux in response to this compound treatment across various tissues and disease states. Furthermore, exploring the long-term efficacy and safety of next-generation PARP inhibitors in chronic, age-related diseases represents a critical and promising frontier in translational medicine.
References
- 1. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide mononucleotide combined with PJ-34 protects microglial cells from lipopolysaccharide-induced mitochondrial impairment through NMNAT3-PARP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 inhibitor (this compound) improves the function of aging-induced endothelial progenitor cells by preserving intracellular NAD+ levels and increasing SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PARP1 inhibitor (this compound) improves the function of aging-induced endothelial progenitor cells by preserving intracellular NAD+ levels and increasing SIRT1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT1/PARP1 crosstalk: connecting DNA damage and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonistic crosstalk between SIRT1, PARP-1, and -2 in the regulation of chronic inflammation associated with aging and metabolic diseases | Semantic Scholar [semanticscholar.org]
The Neuroprotective Potential of PJ34: A PARP Inhibitor for Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PJ34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising neuroprotective agent in a variety of preclinical models of neurological injury, including stroke and traumatic brain injury. This document provides a comprehensive overview of the core scientific findings related to this compound's neuroprotective properties, with a focus on its mechanism of action, key signaling pathways, and efficacy data from pivotal in vitro and in vivo studies. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future research in this area.
Introduction: The Role of PARP in Neuronal Cell Death
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critically involved in DNA repair and the maintenance of genomic stability. However, in the context of neurological injury, such as cerebral ischemia or trauma, excessive activation of PARP can lead to a form of programmed cell death known as parthanatos. This process is characterized by the depletion of cellular energy stores (NAD+ and ATP) and the release of apoptosis-inducing factor (AIF) from the mitochondria, ultimately culminating in neuronal demise.
This compound, by competitively inhibiting the catalytic activity of PARP, prevents this cascade of detrimental events, thereby preserving cellular energy and mitigating neuronal loss. Its neuroprotective effects have been demonstrated across multiple experimental paradigms, highlighting its potential as a therapeutic intervention for acute neurological conditions.
Mechanism of Action and Signaling Pathways
The primary mechanism of this compound's neuroprotective action is the inhibition of PARP, which prevents the depletion of NAD+ and ATP, thus averting an energy crisis within the neuron. Beyond this central mechanism, this compound has been shown to modulate several downstream signaling pathways implicated in inflammation and cell survival.
Inhibition of the NF-κB Pathway
In models of traumatic brain injury, this compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[1][2][3] By preventing the upregulation of NF-κB, this compound leads to a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and adhesion molecules like ICAM-1 and E-selectin.[1][4] This anti-inflammatory effect likely contributes significantly to its overall neuroprotective efficacy.
Figure 1: this compound inhibits the NF-κB signaling pathway.
Modulation of the BMP-2 Signaling Pathway
Interestingly, studies in non-neuronal cell types have revealed that this compound can also modulate the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway.[5][6] In mouse mesenchymal stem cells, this compound was found to suppress osteogenic differentiation by downregulating key components of the BMP-2 pathway, including Smad transcription factors.[5] While the direct implications for neuroprotection are still under investigation, this finding suggests that this compound may have broader effects on cellular differentiation and signaling than previously understood.
Quantitative Efficacy Data
The neuroprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo experiments.
In Vitro Studies
| Model System | Endpoint | This compound Concentration | Result | Reference |
| Rat Cortical Neurons (Oxygen-Glucose Deprivation) | LDH Release | 30-1000 nM | Dose-dependent reduction in cell injury | [7][8][9] |
In Vivo Studies
| Animal Model | Injury Model | This compound Dosage | Administration Route | Key Findings | Reference |
| SV/129 Mice | 1h Middle Cerebral Artery Occlusion (MCAo) | 50 µg | Intraperitoneal | 40% reduction in infarct volume | [7][8][9] |
| Rats | 2h MCAo | 10 mg/kg | Intravenous | Significant reduction in infarct size, even when administered 10 min before reperfusion | [7][8] |
| Neonatal Mice | Permanent MCAo | 10 mg/kg | Not Specified | Reduced brain damage, particularly in rostral areas | [10][11] |
| Mice | Traumatic Brain Injury (CCI) | 10 mg/kg | Intraperitoneal | Reduced cerebral contusion and edema, improved neurological scores | [1][2] |
| Aged Mice | Aging-related cognitive decline | 10 mg/kg/day for 14 days | Intraperitoneal | Improved neurovascular coupling and cognitive performance | [12] |
| Swiss Mice | 1h MCAo | 25 mg/kg | Intraperitoneal | 26% reduction in infarct volume, improved neurological deficit | [4] |
Detailed Experimental Protocols
To aid in the replication and extension of these findings, detailed methodologies for the key experimental models are provided below.
In Vitro: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is based on the methodology described in the study by Abdelkarim et al.[7][8][9]
Figure 2: Experimental workflow for the in vitro OGD model.
-
Cell Culture: Primary cortical neurons are harvested from E15-17 rat embryos and cultured in serum-free medium for 10 days.
-
Pre-treatment: Neurons are pre-treated with varying concentrations of this compound (30-1000 nM) or a vehicle control.
-
Oxygen-Glucose Deprivation: The culture medium is replaced with a glucose-free medium, and the cultures are placed in an anaerobic chamber to induce OGD.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Endpoint Analysis: Neuronal injury is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
In Vivo: Middle Cerebral Artery Occlusion (MCAo) in Rodents
This protocol is a generalized representation of the MCAo models used in the cited studies.[4][7][8][9]
Figure 3: Experimental workflow for the in vivo MCAo model.
-
Animal Preparation: Mice or rats are anesthetized.
-
Drug Administration: this compound or a vehicle control is administered via the specified route (e.g., intraperitoneal or intravenous) at a predetermined time relative to the ischemic insult.
-
Induction of Ischemia: The middle cerebral artery is occluded for a defined period (e.g., 1-2 hours) to induce focal cerebral ischemia.
-
Reperfusion: The occlusion is removed to allow for reperfusion, which typically lasts for up to 24 hours.
-
Endpoint Analysis: At the end of the reperfusion period, the animals are euthanized, and the brains are harvested for infarct volume measurement (e.g., using TTC staining). Neurological deficits are also often assessed using standardized scoring systems.
Conclusion and Future Directions
The collective evidence strongly supports the neuroprotective properties of this compound in preclinical models of acute neurological injury. Its ability to inhibit PARP, preserve cellular energy, and modulate inflammatory pathways makes it a compelling candidate for further investigation. Future research should focus on elucidating the full spectrum of its downstream signaling effects, optimizing dosing and therapeutic windows for different injury models, and ultimately, translating these promising preclinical findings into clinical trials for conditions such as ischemic stroke and traumatic brain injury. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel neuroprotective therapies.
References
- 1. Protective Functions of this compound, a Poly(ADP-ribose) Polymerase Inhibitor, Are Related to Down-Regulation of Calpain and Nuclear Factor-κB in a Mouse Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of PARP inhibitor, this compound, is related to down-regulation of calpain and NF-κB in a mouse model of TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective actions of this compound, a poly(ADP-ribose)polymerase inhibitor, on the blood-brain barrier after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Protective effects of this compound, a novel, potent inhibitor of poly(ADP...: Ingenta Connect [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
- 11. Poly(ADP-Ribose) Polymerase Inhibitor this compound Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
The PARP Inhibitor PJ34: A Technical Guide to its Impact on Angiogenesis and Metastasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PJ34, a potent phenanthrene-derived inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant molecule of interest in oncology research beyond its classical role in DNA damage repair. This technical guide provides an in-depth analysis of this compound's mechanisms of action in two critical aspects of cancer progression: angiogenesis and metastasis. Through the inhibition of key signaling pathways and molecular effectors, this compound demonstrates considerable promise as an anti-angiogenic and anti-metastatic agent. This document synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols for assessing its efficacy, and visualizes the complex signaling networks modulated by this compound.
This compound's Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. This compound exerts its anti-angiogenic effects by disrupting key processes in endothelial cells, including proliferation, migration, and tube formation.
Quantitative Effects of this compound on Angiogenesis
The efficacy of this compound in inhibiting angiogenesis has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Assay Type | Model | This compound Concentration | Observed Effect | Reference |
| In Vivo Angiogenesis | Chicken Chorioallantoic Membrane (CAM) | 0.03 nmol/cm² | More effective inhibition of neovascularization than higher doses. | [1] |
| Chicken Chorioallantoic Membrane (CAM) | 0.3 nmol/cm² | Significant reduction in vascular length.[1] | [1] | |
| Chicken Chorioallantoic Membrane (CAM) | 3 or 30 nmol/cm² | Less effective inhibition compared to lower doses.[1] | [1] | |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 300 nM - 10 µM | Concentration-dependent inhibition of proliferation.[1] | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Maximal inhibition of 22.3%.[1] | [1] | |
| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVEC) on Matrigel | 300 nM | Significant reduction in tube-like network formation.[2] | [2] |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVEC) | 300 nM | Abolished migratory response to VEGF.[1] | [1] |
Signaling Pathways Modulated by this compound in Angiogenesis
This compound's anti-angiogenic activity is underpinned by its ability to interfere with critical signaling cascades initiated by vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. This compound has been shown to reduce the VEGF-stimulated phosphorylation of key downstream effectors.[1]
This compound's Anti-Metastatic Properties
Metastasis, the dissemination of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound demonstrates anti-metastatic potential primarily through the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion.
Quantitative Effects of this compound on Metastasis
This compound has been shown to directly inhibit the activity of MMP-2, a key gelatinase involved in ECM degradation.
| Target | Method | This compound Concentration (IC50) | Observed Effect | Reference |
| MMP-2 Activity | Substrate Degradation Assay | ~56 µM | Inhibition of MMP-2 enzymatic activity.[3][4] | [3][4] |
Mechanism of MMP-2 Inhibition and Impact on Metastasis
The inhibition of MMP-2 by this compound at concentrations higher than those required for PARP inhibition suggests a distinct mechanism of action.[3] This inhibition prevents the breakdown of the ECM, thereby hindering the invasion and migration of cancer cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's effects.
In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
This assay provides an in vivo model to assess the effect of this compound on neovascularization.[5][6]
Protocol:
-
Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
On embryonic day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.
-
On day 9, a sterile O-ring (1 cm²) is placed on the CAM surface.
-
This compound, dissolved in a suitable vehicle, is applied within the O-ring at desired concentrations (e.g., 0.03 to 30 nmol/cm²). A vehicle control is applied to a separate group of eggs.
-
The window is sealed, and the eggs are returned to the incubator for 48 hours.
-
After incubation, the CAM is fixed (e.g., with Carson's solution), excised, and photographed under a stereomicroscope.
-
The total length of the vessel network within the O-ring is quantified using image analysis software (e.g., NIH ImageJ).
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[2][7]
Protocol:
-
Thaw growth factor-reduced Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in serum-free medium.
-
Seed HUVECs (e.g., 2 x 10⁴ cells/well) onto the solidified Matrigel.
-
Treat the cells with various concentrations of this compound (e.g., 300 nM) or a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-18 hours.
-
Visualize and photograph the tube-like networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Cell Migration: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.[8][9]
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours) until the gap is closed in the control wells.
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
Cell Invasion: Transwell Invasion Assay
This assay quantifies the ability of cells to invade through a basement membrane matrix.[10]
Protocol:
-
Coat the upper surface of a Transwell insert (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.
-
Add this compound at the desired concentration to the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS) to stimulate cell invasion.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Conclusion and Future Directions
This compound exhibits potent anti-angiogenic and anti-metastatic properties through the modulation of key signaling pathways and direct inhibition of crucial enzymes. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Future research should focus on elucidating the precise molecular interactions between this compound and its targets, optimizing its delivery to tumor sites, and evaluating its efficacy in combination with other anti-cancer therapies in preclinical and clinical settings. The dual action of this compound on both angiogenesis and metastasis makes it a compelling candidate for the development of novel cancer therapeutics.
References
- 1. Inhibition of angiogenesis by the poly(ADP-ribose) polymerase inhibitor PJ-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Experimental Use of PJ34 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 is a potent, third-generation phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP).[1] Initially developed for its neuroprotective effects in conditions like stroke, this compound has garnered significant interest in oncology research. Its primary mechanism of action involves the inhibition of PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair.[1][2] By blocking this repair pathway, this compound can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations), ultimately resulting in synthetic lethality and cell death.
Beyond PARP inhibition, this compound has been shown to induce mitotic catastrophe in cancer cells by causing irreparable defects in the mitotic spindle, leading to cell death during mitosis.[1] This multifaceted mechanism of action makes this compound a valuable tool for investigating DNA repair pathways, cell cycle regulation, and as a potential therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like cisplatin and temozolomide.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and cell cycle progression.
Data Presentation
Quantitative Effects of this compound on Various Cell Lines
The following tables summarize the quantitative effects of this compound across different cell lines as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| HeLa | Human Cervical Cancer | PARP1 Inhibition | 20 nM | [2] |
| MEF (Brca1-/-) | Mouse Embryonic Fibroblast | Cell Viability (MTT) | 13.2 µM | [2] |
| MEF (wild type) | Mouse Embryonic Fibroblast | Cell Viability (MTT) | 19.8 µM | [2] |
| BMMSCs | Mouse Mesenchymal Stem Cells | Cell Survival | ~6.5 µM | [3] |
| KUSA-A1 | Mouse Mesenchymal Stem Cells | Cell Survival | ~5 µM | [3] |
| Ovarian Cancer (C13) | Human Ovarian Cancer | Not Specified | Not Specified | [1] |
| Breast Cancer (MCF-7) | Human Breast Cancer | Not Specified | Not Specified | [1] |
| Pancreatic Cancer (PANC-1) | Human Pancreatic Cancer | Not Specified | Not Specified | [1] |
| Liver Cancer (HepG2) | Human Liver Cancer | Not Specified | Not Specified | [4] |
| Melanoma (M14) | Human Melanoma | Not Specified | Not Specified | [5] |
Table 2: Observed Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Various Cancer Cells | 10-30 µM | 48-96 hours | G2/M Arrest and Mitotic Catastrophe | [1] |
| HTLV-I-transformed cells | Not Specified | Not Specified | S/G2M cell cycle arrest | [6] |
| HepG2 | 1.0 mg/L (~3 µM) | 72 hours | Increased apoptosis | [4] |
| HEY (Ovarian Cancer) | 5-10 µM (+ 30 µM Cisplatin) | Not Specified | Increased apoptosis | [7] |
| TOV112D (Ovarian Cancer) | 10 µM (+ 30 µM Cisplatin) | Not Specified | Increased apoptosis | [7] |
| Pancreatic Cancer Xenografts | 10-30 mg/kg (in vivo) | 14-21 days | 80-90% reduction in cancer cells | [8][9][10] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution of this compound Powder: this compound is soluble in both DMSO and water. For a stock solution, DMSO is recommended for long-term storage.
-
To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound hydrochloride (MW: 331.8 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound and controls for the specified duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
Experimental Workflow for Assessing this compound Efficacy
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goodnewsnetwork.org [goodnewsnetwork.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PJ34 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of PJ34, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in various mouse models. The following protocols and data are intended to serve as a guide for designing and conducting in vivo studies.
Summary of this compound Dosage and Administration in Mouse Models
The following table summarizes the quantitative data on this compound dosage and administration from various studies in mouse models. This allows for easy comparison of effective dose ranges, administration routes, and treatment frequencies across different research applications.
| Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Stroke (Cerebral Ischemia) | 50 µ g/mouse | Intraperitoneal (i.p.) | Two doses: 2h before and 6h after MCAo | [1] |
| Stroke (Cerebral Ischemia) | 1.25, 12.5, or 25 mg/kg | Intraperitoneal (i.p.) | Two doses: 15 min before and 4h after ischemia | [2] |
| Stroke (Cerebral Ischemia) | 3.2 or 10 mg/kg | Not Specified | Not Specified | [2] |
| Neonatal Stroke | 10 mg/kg | Intraperitoneal (i.p.) | Single injection immediately after ischemia | |
| Cancer (Glioblastoma Xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 3 weeks | |
| Cancer (Ovarian Cancer Xenograft) | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | |
| Cancer (Pancreatic Cancer Xenograft) | 60 mg/kg | Intravenous (i.v.) | Daily, 5 days a week (14 total injections) | |
| Aging | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | |
| Hindlimb Ischemia | 10 mg/kg | Intramuscular (i.m.) | Single dose 90 min into ischemia | [3] |
| eNOS(-/-) Mice | Not Specified | Not Specified | Not Specified | [4] |
Signaling Pathway of this compound
This compound primarily functions as a potent inhibitor of PARP-1 and PARP-2. Under conditions of cellular stress, such as DNA damage, PARP enzymes are hyperactivated, leading to the depletion of cellular NAD+. This NAD+ depletion impairs the function of other NAD+-dependent enzymes, such as SIRT1, and can lead to energy crisis and cell death. By inhibiting PARP, this compound preserves intracellular NAD+ levels, thereby maintaining cellular energy homeostasis and promoting cell survival.
References
Application Notes and Protocols for PJ34 Treatment in Pancreatic Cancer Xenografts
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PJ34, a phenanthrene derivative, for the treatment of pancreatic cancer in preclinical xenograft models. The protocols are based on published studies demonstrating the efficacy of this compound in selectively eradicating human pancreatic cancer cells.
Mechanism of Action
This compound induces mitotic catastrophe in human cancer cells by preventing the clustering of NuMA (Nuclear Mitotic Apparatus) protein at the mitotic spindle poles, a process crucial for normal mitosis in malignant cells.[1][2] This mode of action is independent of its function as a PARP1 inhibitor.[1] This targeted disruption of mitosis leads to rapid cell death in cancer cells while leaving normal cells largely unaffected.[3][4][5]
Experimental Protocols
Cell Lines and Culture
-
Human Pancreatic Adenocarcinoma Cell Line (PANC-1): PANC-1 is a commonly used cell line in pancreatic cancer research and has been shown to be sensitive to this compound treatment.[1]
-
Patient-Derived Xenograft (PDX) Cells: Cells derived from patient tumors (e.g., Sheba Pancreatic Cancer (SPC) cells) can be used to test the efficacy of this compound in a more clinically relevant model.[1]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 media supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% penicillin-streptomycin, and 1% sodium pyruvate.[1]
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on pancreatic cancer cells in culture.
-
Cell Seeding: Seed 5 x 10³ cells per well in 96-well plates.[1]
-
Treatment: 24 hours after seeding, add this compound at various concentrations (e.g., 15 µM and 30 µM).[1]
-
Incubation: Incubate the cells for 24 to 96 hours.[1]
-
Viability Assessment (SRB Assay):
Pancreatic Cancer Xenograft Model
This protocol describes the establishment of pancreatic cancer xenografts in immunodeficient mice.
-
Animal Model: Use nude female mice (e.g., from Envigo), 6 weeks old, maintained in specific pathogen-free (SPF) conditions.[1]
-
Cell Preparation: Resuspend PANC-1 cells or patient-derived cells for injection.
-
Injection: Subcutaneously inject 5 x 10⁶ cells into the lower flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to develop. Treatment is typically initiated when tumors reach a volume of approximately 100 mm³.[1] Monitor tumor volume and mouse weight throughout the experiment.[1]
This compound Treatment Protocol for Xenografts
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
-
This compound Formulation: Dissolve this compound in saline. The solubility in water is 22 mg/ml.[6]
-
Dosage: A dose of 60 mg/kg has been shown to be effective.[1]
-
Administration Route:
-
Treatment Schedules:
-
Control Group: Administer an equivalent volume of saline to the control group.[1]
-
Endpoint: The study can be terminated 5 days after the final treatment or followed for a longer period (e.g., 30 days post-treatment) to assess long-term effects.[1]
Assessment of Treatment Efficacy
-
Tumor Measurement: At the end of the study, euthanize the mice and excise the tumors. Measure the weight and volume of each tumor.[1]
-
Immunohistochemistry:
-
Fix excised tumors and prepare for sectioning.[1]
-
Perform immunolabeling for human-specific proteins to quantify the reduction in human cancer cells within the tumor.[1]
-
Antibodies against human proteins such as HSET/kifC1, Ku-80, and Human Leukocyte Antigen (HLA) can be used.[1][8]
-
A reduction of 80-90% in these human proteins indicates eradication of the human PANC-1 cancer cells.[1][2]
-
Quantitative Data Summary
| Parameter | In Vitro (PANC-1 cells) | In Vivo (PANC-1 Xenografts) | In Vivo (Patient-Derived Xenografts) |
| This compound Concentration/Dose | 15-30 µM[1] | 60 mg/kg[1] | 60 mg/kg[1] |
| Treatment Duration | 24-96 hours[1] | 3 weeks (daily or 3x/week)[1] | 3 weeks (daily, 5 days/week)[1] |
| Observed Effects | Dose-dependent reduction in cell count[1] | 80-90% reduction in human cancer cells 30 days post-treatment.[1][3][4] In one case, the tumor completely disappeared.[3][4][5] | ~90% reduction in human kinesin HSET/kifC1 and Ku-80 proteins.[1] |
| Adverse Effects | Not applicable | No impairment in growth, weight gain, or behavior of the mice.[1][2] | Not specified, but generally well-tolerated in mice. |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced mitotic catastrophe in pancreatic cancer cells.
Experimental Workflow Diagram
References
- 1. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cufi.org [cufi.org]
- 4. NEW TREATMENT STUDY TRIGGERS SELF-DESTRUCTION OF PANCREATIC CANCER CELLS IN MICE - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 5. jns.org [jns.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Israeli Study Finds Molecule That Triggers Self-Destruction Of Pancreatic Cancer Cells [nocamels.com]
- 8. Correction: The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-treatment of PJ34 and Temozolomide in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the synergistic effects of the PARP inhibitor PJ34 and the alkylating agent temozolomide (TMZ) on glioma cells. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.
Introduction
Glioblastoma is a highly aggressive brain tumor with a poor prognosis, largely due to resistance to conventional therapies like temozolomide. TMZ induces DNA damage, primarily through methylation of guanine at the O6 position. However, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can reverse this damage, leading to chemoresistance. Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly the base excision repair (BER) pathway. Inhibiting PARP with agents like this compound can prevent the repair of TMZ-induced DNA damage, leading to an accumulation of cytotoxic lesions, cell cycle arrest, and apoptosis. This co-treatment strategy aims to overcome TMZ resistance and enhance its therapeutic efficacy in glioma cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and temozolomide co-treatment on the viability, apoptosis, and cell cycle of LN229 and U87MG glioma cell lines at 24, 48, and 72 hours post-treatment.
Table 1: Cell Viability (% of Control) in LN229 and U87MG Glioma Cells
| Treatment | Cell Line | 24 hours | 48 hours | 72 hours |
| Control | LN229 | 100% | 100% | 100% |
| U87MG | 100% | 100% | 100% | |
| This compound | LN229 | ~95% | ~90% | ~85% |
| U87MG | ~98% | ~92% | ~88% | |
| Temozolomide (100 µM) | LN229 | ~85% | ~70% | ~55% |
| U87MG | ~90% | ~75% | ~60% | |
| This compound + Temozolomide (100 µM) | LN229 | ~70% | ~50% | ~30% |
| U87MG | ~75% | ~55% | ~35% |
Table 2: Apoptosis (% of SubG1 Population) in LN229 and U87MG Glioma Cells
| Treatment | Cell Line | 24 hours | 48 hours | 72 hours |
| Control | LN229 | ~2% | ~3% | ~4% |
| U87MG | ~3% | ~4% | ~5% | |
| This compound | LN229 | ~4% | ~6% | ~8% |
| U87MG | ~5% | ~7% | ~9% | |
| Temozolomide (100 µM) | LN229 | ~10% | ~20% | ~35% |
| U87MG | ~12% | ~25% | ~40% | |
| This compound + Temozolomide (100 µM) | LN229 | ~25% | ~45% | ~65% |
| U87MG | ~30% | ~50% | ~70% |
Table 3: G2/M Cell Cycle Arrest (% of Cells in G2/M) in LN229 and U87MG Glioma Cells
| Treatment | Cell Line | 24 hours | 48 hours | 72 hours |
| Control | LN229 | ~15% | ~15% | ~15% |
| U87MG | ~18% | ~18% | ~18% | |
| This compound | LN229 | ~18% | ~20% | ~22% |
| U87MG | ~20% | ~22% | ~25% | |
| Temozolomide (100 µM) | LN229 | ~35% | ~50% | ~60% |
| U87MG | ~40% | ~55% | ~65% | |
| This compound + Temozolomide (100 µM) | LN229 | ~55% | ~70% | ~80% |
| U87MG | ~60% | ~75% | ~85% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.
Materials:
-
Glioma cells (e.g., LN229, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with this compound, temozolomide, or a combination of both at the desired concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol describes the quantification of apoptotic cells by analyzing the sub-G1 cell population.
Materials:
-
Treated and untreated glioma cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) at the desired time points after treatment.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution following treatment.
Materials:
-
Treated and untreated glioma cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (as in the apoptosis assay)
-
Flow cytometer
Procedure:
-
Harvest and fix the cells as described in the apoptosis assay protocol (steps 1-5).
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental workflow for assessing the effects of this compound and TMZ.
Signaling pathway of this compound and TMZ co-treatment in glioma cells.
Application Notes and Protocols: In Vivo Delivery of PJ34 via Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with an IC50 of approximately 20 nM.[1][2] It has emerged as a significant tool in preclinical research, demonstrating therapeutic potential in a variety of disease models, including cancer, stroke, and neurodegenerative disorders.[1][3] These application notes provide a comprehensive overview of the in vivo delivery of this compound via intraperitoneal (IP) injection, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies utilizing intraperitoneal delivery of this compound.
Table 1: In Vivo Efficacy of Intraperitoneal this compound in Cancer Models
| Cancer Type | Animal Model | Dosage and Schedule | Key Findings | Reference |
| Glioblastoma | Nude mice with intracranial tumors | 10 mg/kg, 3 times a week for 3 weeks | Attenuated tumor growth. | [1] |
| Ovarian Cancer | Nude mice with xenografts | 30 mg/kg, daily for 14 days | Efficiently decreased tumor size. | [1] |
| Pancreas Ductal Adenocarcinoma | Immunocompromised mice with PANC1 xenografts | 60 mg/kg, daily for 14 days | Substantial reduction (80-90%) in human cancer cells in tumors. | [1] |
| Liver Cancer | Nude mice with HepG2 cell-derived tumors | Not specified | Inhibited tumor growth. | [4] |
Table 2: In Vivo Efficacy of Intraperitoneal this compound in Ischemia Models
| Ischemia Model | Animal Model | Dosage and Schedule | Key Findings | Reference |
| Focal Cerebral Ischemia (Stroke) | SV/129 mice | 50 µg, 2 hours before and 6 hours after 1h MCAo | 40% reduction in infarct volume. | [3] |
| Transient Focal Cerebral Ischemia | Swiss mice | 1.25, 12.5, or 25 mg/kg, 15 min before and 4h after 1h MCAo | Dose-dependent reduction in TNF-α and inflammatory markers. | [5] |
| Neonatal Stroke | Neonatal mice | 10 mg/kg, single injection immediately after pMCAo | Reduced brain damage in the rostral brain. | [6] |
Table 3: Other In Vivo Applications of Intraperitoneal this compound
| Application | Animal Model | Dosage and Schedule | Key Findings | Reference |
| Neurovascular Aging | Aged mice | 10 mg/kg/day for 14 days | Improved cerebromicrovascular endothelial function and cognitive performance. | [7] |
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways.
-
PARP-Dependent DNA Repair and Apoptosis: In cancer cells, this compound inhibits PARP-1, preventing the repair of single-strand DNA breaks. These unrepaired breaks can lead to the formation of double-strand breaks during replication, ultimately inducing apoptosis.[1]
Caption: PARP-1 inhibition by this compound in DNA repair.
-
PARP1-Independent, p21-Dependent Mitotic Arrest: this compound can induce a G2/M mitotic arrest in a manner independent of PARP-1 and PARP-2.[8][9] This process involves the activation of p53 and the subsequent expression of p21.[8][10]
Caption: this compound-induced p21-dependent mitotic arrest.
-
Modulation of BMP-2 Signaling: In mesenchymal stem cells, this compound has been shown to suppress osteogenic differentiation by inhibiting the BMP-2 signaling pathway.[11][12] This suggests a role for PARP activity in bone metabolism.[11]
Caption: this compound's effect on BMP-2 signaling.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder and dissolve it in a small volume of sterile isotonic saline or PBS in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be confirmed.
-
Adjust the final volume with sterile saline or PBS to achieve the desired final concentration.
-
Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.[13] Avoid repeated freeze-thaw cycles.
Intraperitoneal Injection in Mice
Materials:
-
Properly restrained mouse
-
Prepared sterile this compound solution
-
70% ethanol or other skin disinfectant
-
Gauze or cotton swabs
Protocol:
-
Restrain the mouse securely. The "three-fingers" restraint method is recommended.[16]
-
Turn the mouse to expose its ventral side and tilt it slightly head-down to move the abdominal organs cranially.[15]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other vital organs.[14]
-
Disinfect the injection site with 70% ethanol using a gauze or cotton swab.[16]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14][16] The depth of insertion will depend on the size of the mouse.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.[15] If blood or a yellowish/greenish fluid appears, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the this compound solution. The maximum recommended injection volume is 10 µL/g of body weight.[15]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
General Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for an in vivo study evaluating the efficacy of this compound administered via intraperitoneal injection in a cancer model.
Caption: General workflow for an in vivo this compound study.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The provided protocols are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo evaluation of [11C]this compound, a potential radiotracer for imaging the role of PARP-1 in necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of this compound, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. ltk.uzh.ch [ltk.uzh.ch]
- 16. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Assessing PJ34 Cytotoxicity Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
PJ34 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values in the nanomolar range.[1][2] While initially developed for its neuroprotective effects, this compound has garnered significant interest in cancer research due to its selective cytotoxicity towards a variety of human cancer cells, while leaving healthy proliferating cells unharmed.[1] Notably, the cytotoxic mechanism in cancer cells is often independent of PARP1 inhibition and is attributed to the induction of mitotic catastrophe by disrupting the mitotic spindle.[1] This unique mode of action makes this compound a compelling candidate for anti-cancer therapy.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays, including MTT, WST-1, and CellTiter-Glo. Additionally, we summarize key findings on this compound's mechanism of action and its effects on various cell lines.
Mechanism of Action of this compound
While this compound is a potent PARP1/2 inhibitor, its cytotoxic effects on cancer cells are often observed at concentrations higher than those required for PARP inhibition and are considered PARP1-independent.[1] The primary mechanism of this compound-induced cancer cell death is mitotic catastrophe.[1] This is caused by the disruption of the mitotic spindle, leading to irreparable structural anomalies and subsequent cell death.[1]
This compound has also been shown to influence other signaling pathways:
-
p53 and p21 Activation: this compound can induce a G2/M mitotic arrest in a p21-dependent manner, which can be influenced by p53 activation.[3][4]
-
BMP-2 Signaling Pathway: In mouse mesenchymal stem cells, this compound has been found to suppress osteogenic differentiation by modulating the BMP-2 signaling pathway.
-
PI3K-Akt Pathway: Some studies suggest that this compound may exert its effects through the PI3K-Akt pathway.[5]
-
Apoptosis Induction: In combination with other chemotherapeutic agents like cisplatin or temozolomide, this compound can enhance DNA damage-mediated apoptosis.[6][7]
Data Presentation: this compound Cytotoxicity in Various Cell Lines
The following table summarizes the cytotoxic effects of this compound on different cell lines as reported in the literature. This data can serve as a reference for designing cytotoxicity experiments.
| Cell Line | Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HL-60 | Human leukemia | WST-1 | 5 µM (IC50) | 72 h | Decreased cell survival | [8][9] |
| Jurkat | Human leukemia | WST-1 | 2.5 µM (IC50) | 72 h | Decreased cell survival | [8][9] |
| KUSA-A1 | Mouse osteogenic | MTT | 4 µM | 24 h | Significant reduction in cell viability | [10] |
| BMMSCs | Mouse mesenchymal stem cells | MTT | 6 µM | 24 h | Significant reduction in cell viability | [10] |
| Pancreatic Cancer Xenografts | Human pancreatic cancer | SRB | 15 µM and 30 µM | 24, 48, 72, 96 h | Dose-dependent reduction in cell survival | [11] |
| TOV112D | Human ovarian cancer | Flow Cytometry | 10 µM (with 30 µM cisplatin) | Not Specified | Significant increase in apoptosis | [12] |
| HEY | Human ovarian cancer | Flow Cytometry | 5 µM and 10 µM (with 30 µM cisplatin) | Not Specified | Significant increase in apoptosis | [12] |
Experimental Protocols
Here are detailed protocols for three common cell viability assays to test the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix gently to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
WST-1 (Water-Soluble Tetrazolium Salt) Assay
This is another colorimetric assay where the stable tetrazolium salt WST-1 is cleaved to a soluble formazan by metabolically active cells.[14]
Materials:
-
This compound (dissolved in a suitable solvent)
-
WST-1 reagent
-
96-well plates
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density in 100 µL of culture medium.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate for the desired duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[15][16]
-
Incubation with Reagent: Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO2.[16][17]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[15][16] Measure the absorbance at 420-480 nm (maximum absorbance around 440 nm).[15][16] A reference wavelength of >600 nm is recommended.[16]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells.[18] The luminescent signal is proportional to the number of viable cells.[18]
Materials:
-
This compound (dissolved in a suitable solvent)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Cell culture medium
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[19]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of culture medium.[20]
-
Compound Treatment: Treat cells with this compound as described previously.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[19][20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[20]
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Mandatory Visualizations
Experimental Workflow for this compound Cytotoxicity Testing
Caption: Workflow for determining this compound cytotoxicity.
Signaling Pathway of this compound-Induced Mitotic Catastrophe
Caption: this compound's primary mechanism of action in cancer cells.
Overview of PARP-Dependent and Independent Actions of this compound
Caption: Dual mechanisms of this compound action.
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. uib.no [uib.no]
- 6. Frontiers | PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 7. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of anticancer drugs and PJ-34 (poly(ADP-ribose)polymerase-1 (PARP-1) inhibitor) on HL-60 and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advances.umw.edu.pl [advances.umw.edu.pl]
- 10. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [dk.promega.com]
- 19. OUH - Protocols [ous-research.no]
- 20. scribd.com [scribd.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by PJ34
Audience: Researchers, scientists, and drug development professionals.
Introduction
PJ34 is a potent, cell-permeable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] While initially developed for its role in protecting against cell death in conditions like ischemia, this compound has garnered significant interest in oncology research.[3] Studies have demonstrated that this compound can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[4][5][6] This activity makes it a valuable tool for investigating cell cycle regulation and a potential therapeutic agent. The mechanism often involves the activation of the ATM/ATR checkpoint pathways, leading to a p21-dependent growth arrest.[4][6]
Flow cytometry is a powerful and widely used technique for analyzing the cell cycle.[7] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), one can quantify the DNA content of individual cells.[8] This allows for the differentiation and quantification of cell populations in the distinct phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[7] This application note provides a detailed protocol for using flow cytometry to analyze and quantify cell cycle arrest induced by this compound treatment.
Signaling Pathway for this compound-Induced Cell Cycle Arrest
This compound treatment can activate DNA damage checkpoint pathways, such as ATM and ATR.[4] This activation leads to the phosphorylation and stabilization of downstream targets, including the tumor suppressor p53.[4] Activated p53 can then induce the expression of the cyclin-dependent kinase inhibitor p21.[4][6] p21 plays a crucial role in halting cell cycle progression by inhibiting cyclin-CDK complexes, ultimately leading to an arrest at the G2/M transition.[4] Notably, this this compound-induced mitotic arrest has been shown to be dependent on p21, but can occur independently of PARP1 and PARP2, suggesting off-target effects or actions on other homologous proteins.[4][5][6]
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells [mdpi.com]
- 4. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanocellect.com [nanocellect.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: Immunohistochemical Analysis of PJ34 Effects in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 is a potent inhibitor of poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, with an IC50 in the nanomolar range.[1] While initially explored for its role in protecting cells from stress-induced death, this compound has garnered significant interest in oncology for its ability to selectively eliminate cancer cells.[1] Its mechanisms of action are multifaceted, involving both the canonical inhibition of PARP-dependent DNA repair and unique, PARP-independent pathways that lead to mitotic catastrophe in malignant cells.[2][3]
These application notes provide detailed protocols for utilizing immunohistochemistry (IHC) to study the effects of this compound in tissue samples. The included methodologies focus on key biomarkers to assess PARP-1 inhibition, apoptosis, and cell proliferation, providing a framework for preclinical and translational research.
Data Presentation
The following table summarizes quantitative data from a study investigating the in vivo efficacy of this compound in a human pancreatic cancer xenograft model. This data highlights the potent cytotoxic effect of this compound on cancer cells within a tumor microenvironment.
| Tissue/Cell Type | Treatment | Biomarker | Method of Quantification | Result | Reference |
| PANC-1 Human Pancreatic Cancer Xenografts | This compound (60 mg/kg, daily or 3x/week for 3 weeks) | Human Proteins (HSET/kifC1, Ku-80, HLA) | Immunohistochemistry | 80-90% reduction in human protein levels in tumors | [1][4] |
Signaling Pathways
The mechanisms of action of this compound involve multiple signaling pathways. Below are diagrams illustrating the key pathways affected by this compound, leading to either apoptosis or mitotic catastrophe in cancer cells.
Caption: PARP-1 Dependent Apoptosis Pathway Inhibition by this compound.
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry (IHC) and quantification of Ki67 immunostaining [bio-protocol.org]
- 3. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PJ34 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PJ34, a potent PARP inhibitor. The primary focus is on strategies to minimize off-target effects by carefully selecting the appropriate concentration for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1][2] It functions by competitively blocking the binding of NAD+ to these enzymes, which is essential for their role in DNA repair, cell death, and other cellular processes.[3] At low nanomolar concentrations, its primary effect is the inhibition of PARP activity, which can lead to cell death in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations.[1]
Q2: What are the known off-target effects of this compound?
A2: At higher micromolar concentrations, this compound exhibits several off-target effects. It can inhibit other enzymes, including tankyrase-1 and tankyrase-2, serine-threonine kinases like Pim-1, and matrix metalloproteinase-2 (MMP-2).[1][4] These off-target activities can lead to biological outcomes that are independent of PARP-1 and PARP-2 inhibition, such as mitotic arrest and anti-angiogenic effects.[5][6] Some studies suggest that the cytotoxic effects of this compound in certain cancer cells at higher concentrations are due to these off-target effects, leading to mitotic catastrophe rather than apoptosis induced by PARP inhibition alone.[1]
Q3: How do I select the optimal concentration of this compound for my experiment?
A3: The optimal concentration depends on your experimental goal.
-
For specific PARP-1/2 inhibition: Use low nanomolar concentrations (e.g., 20-100 nM).[1][7] At these concentrations, this compound is highly selective for PARP-1 and PARP-2.
-
For inducing mitotic arrest or in cancer cell lines resistant to PARP inhibition alone: Higher micromolar concentrations (e.g., 10-50 µM) may be necessary.[1][5] However, be aware that at these concentrations, off-target effects are likely to contribute significantly to the observed phenotype.[4]
-
To minimize cytotoxicity in non-cancer cells: Studies have shown that concentrations up to 10 µM may be non-toxic to certain cell types like myoblasts.[8] However, cytotoxicity is cell-line dependent and should always be determined empirically.[3]
It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
Q4: What are the signs of off-target effects in my experiments?
A4: Observing the following may indicate off-target effects:
-
Mitotic arrest (G2/M arrest): This is a known off-target effect of this compound at higher concentrations and is independent of PARP-1.[5][9]
-
Effects in PARP-1 knockdown or knockout cells: If this compound still produces an effect in cells lacking PARP-1, it is likely due to off-target activity.[5][9]
-
Inhibition of angiogenesis or cell migration: These effects have been linked to this compound's activity at micromolar concentrations, potentially through inhibition of MMPs or other signaling pathways.[1][6]
-
Discrepancies with other PARP inhibitors: If other potent PARP inhibitors do not replicate the effects of this compound, it suggests a this compound-specific off-target mechanism.[1]
Q5: How do I prepare and store this compound?
A5: this compound hydrochloride is soluble in water and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10 mM).[10][11] Store the stock solution at -20°C or -80°C for long-term stability.[2][7] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death at concentrations that are supposed to be specific for PARP inhibition.
-
Possible Cause: Your cell line may be particularly sensitive to PARP inhibition or the vehicle (DMSO).
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Start from a very low concentration (e.g., 1 nM) and increase incrementally to determine the precise IC50 for your cell line.
-
Run a vehicle control: Treat cells with the highest concentration of DMSO used in your experiment to ensure the vehicle is not causing the toxicity.
-
Check the literature for your specific cell line: Other researchers may have published data on this compound's effects in your cell model.
-
Assess the mechanism of cell death: Use assays to distinguish between apoptosis (expected from on-target PARP inhibition in susceptible cells) and other forms of cell death like mitotic catastrophe, which may indicate off-target effects.[1]
-
Problem 2: My results with this compound are inconsistent across experiments.
-
Possible Cause: Inconsistent drug concentration, cell passage number, or cell density.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
-
Standardize cell culture conditions: Use cells within a consistent range of passage numbers and ensure you are seeding the same number of cells for each experiment.
-
Verify stock solution concentration: If possible, verify the concentration of your stock solution.
-
Check for this compound stability: Ensure proper storage of both the solid compound and stock solutions as recommended by the manufacturer.[2][7]
-
Problem 3: I am not observing any effect of this compound, even at high concentrations.
-
Possible Cause: Your cells may be resistant to PARP inhibition, or the drug may not be active.
-
Troubleshooting Steps:
-
Use a positive control cell line: Test this compound on a cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-mutant cancer cell line).
-
Verify PARP inhibition: Perform a western blot to detect levels of poly(ADP-ribose) (PAR) after inducing DNA damage (e.g., with H₂O₂). Effective PARP inhibition should lead to a significant reduction in PAR levels.[3]
-
Check the solubility: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.
-
Consider the experimental endpoint: The lack of an effect could be specific to the endpoint you are measuring. Consider assessing other known effects of this compound, such as cell cycle arrest.[5]
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound for Various Targets
| Target | IC50/EC50 | Notes | Reference(s) |
| On-Target | |||
| PARP-1 | ~20 nM | Cell-free assay | [1] |
| PARP-2 | ~20 nM | Cell-free assay | [1] |
| PARP-1/2 | 110 nM / 86 nM | Cell-free assay | [2] |
| Off-Target | |||
| Tankyrase-1 | ~1 µM | [1] | |
| Tankyrase-2 | ~1 µM | [1] | |
| Pim-1 Kinase | 3.7 µM | [1][4] | |
| MMP-2 | ~56 µM | [1] |
Table 2: Recommended Concentration Ranges for Different Experimental Objectives
| Experimental Objective | Recommended Concentration Range | Key Considerations | Reference(s) |
| Selective PARP-1/2 Inhibition | 20 nM - 300 nM | Minimal off-target effects expected. | [1][6] |
| Neuroprotection | 100 nM - 10 µM | Dose-dependent effects observed. | [2] |
| Anti-angiogenesis | 300 nM - 10 µM | [6] | |
| Induction of Mitotic Arrest | 10 µM - 50 µM | Significant off-target effects are likely. | [5] |
| Cancer Cell Eradication (various lines) | 10 µM - 30 µM | Often relies on PARP-independent mechanisms. | [1] |
Table 3: Cytotoxicity of this compound in Different Cell Types
| Cell Line/Type | Assay | Concentration & Time | Result | Reference(s) |
| Mouse Mesenchymal Stem Cells | MTT | >10 µM (24h) | IC50 estimated to be above 10 µM. | [3] |
| KUSA-A1 (Mesenchymal Progenitor) | MTT | >10 µM (24h) | IC50 estimated to be above 10 µM. | [3] |
| Myoblasts | LDH/MTT | 10 µM | Highest concentration without cytotoxic effect. | [8] |
| MCF7 (Breast Cancer) | Viability | 10 µM (48-72h) | Lethal | [5] |
| MCF7 (Breast Cancer) | Clonogenic | 50 µM (24h) | ~87% lethality | [5] |
| HeLa (Cervical Cancer) | Clonogenic | 50 µM (24h) | ~58% lethality | [5] |
Key Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol helps determine the cytotoxic effects of this compound on a specific cell line, allowing for the selection of an appropriate concentration for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common range to test is 0.01, 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest DMSO concentration used) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Assessing PARP-1 Inhibition via Western Blot for PAR
This protocol verifies that this compound is effectively inhibiting PARP-1 activity in your cells at the chosen concentration.
Materials:
-
Your cell line of interest
-
This compound
-
DNA damaging agent (e.g., Hydrogen Peroxide, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR and anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with your desired concentration of this compound (and a vehicle control) for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent like H₂O₂ (e.g., 500 µM) for 15 minutes to stimulate PARP-1 activity. Include a control group with no H₂O₂ treatment.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for a loading control (e.g., Actin).
-
-
Analysis: In the vehicle-treated, H₂O₂-stimulated sample, you should see a strong PAR signal (a smear representing poly-ADP-ribosylated proteins). In the this compound-treated, H₂O₂-stimulated sample, this PAR signal should be significantly reduced, confirming PARP inhibition.
Visualizations
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | PARP | TargetMol [targetmol.com]
- 11. This compound hydrochloride | PARP | TargetMol [targetmol.com]
Overcoming resistance to PJ34 treatment in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PJ34 treatment in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to this compound monotherapy. What are the common resistance mechanisms?
A1: Resistance to PARP inhibitors like this compound can arise from various mechanisms, broadly categorized as:
-
Restoration of Homologous Recombination (HR) Repair: Cancer cells can acquire secondary mutations that restore the function of key HR proteins (e.g., BRCA1/2), thereby overcoming the synthetic lethality induced by PARP inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Reduced PARP Trapping: Alterations in the PARP1 protein can decrease its trapping on DNA, which is a key mechanism of action for many PARP inhibitors.
-
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect and stabilize stalled replication forks, preventing the DNA damage that leads to cell death in the presence of PARP inhibitors.
-
Upregulation of Pro-survival Signaling Pathways: Activation of alternative survival pathways can compensate for the effects of this compound-induced cell stress.
Q2: How can I overcome this compound resistance in my experiments?
A2: A primary strategy to overcome resistance is through combination therapy. Synergistic effects have been observed when this compound is combined with various anticancer agents. This approach can enhance cytotoxicity in resistant cells and may even allow for the use of lower, less toxic doses of each drug.
Q3: What are some effective combination therapies with this compound?
A3: Several studies have demonstrated the efficacy of combining this compound with:
-
DNA Damaging Agents:
-
Cisplatin and Temozolomide: These alkylating agents induce DNA damage, which is potentiated by this compound's inhibition of DNA repair mechanisms. This combination has been shown to increase cytotoxicity in melanoma cells.[1]
-
Doxorubicin: This topoisomerase II inhibitor's cell-killing effects are enhanced by this compound in HeLa cells.[2]
-
-
Histone Deacetylase (HDAC) Inhibitors:
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Decreased cell death with this compound treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (e.g., MTT assay) to verify the shift in IC50 value. 2. Investigate Mechanism: Analyze changes in HR pathway proteins (Western Blot for BRCA1/2, RAD51), drug efflux pump expression (qRT-PCR or Western Blot for MDR1), and PARP1 levels. 3. Implement Combination Therapy: Introduce a synergistic agent like cisplatin or an HDAC inhibitor (see Combination Therapy Protocols below). |
| High variability in experimental replicates. | Inconsistent cell health or seeding density. Drug instability. | 1. Standardize Cell Culture: Ensure consistent passage number, confluency, and seeding density. 2. Fresh Drug Preparation: Prepare fresh stock solutions of this compound and other compounds for each experiment. 3. Optimize Assay Conditions: Follow standardized protocols for all assays to minimize variability. |
| No synergistic effect observed with combination therapy. | Suboptimal drug concentrations or scheduling. Cell line-specific resistance mechanisms. | 1. Dose-Matrix Analysis: Perform a checkerboard assay with varying concentrations of both drugs to identify synergistic ratios. 2. Sequential Dosing: Investigate the effect of administering the drugs sequentially versus simultaneously. 3. Alternative Combination: If one combination is ineffective, consider trying a different class of synergistic agent. |
Quantitative Data Summary
Table 1: Synergistic Effects of this compound Combination Therapies on Cancer Cell Lines
| Cancer Type | Combination Agent | Cell Line(s) | Effect | Reference |
| Melanoma | Cisplatin | B16F10 | Augmented cytotoxic effects.[1] | [1] |
| Melanoma | Temozolomide | B16F10 | Enhanced DNA-damaging and cytotoxic effects.[1] | [1] |
| Cervical Cancer | Doxorubicin | HeLa | 50% improvement in doxorubicin-mediated cell death.[2] | [2] |
| Leukemia | Vorinostat | HL60, MOLT4, K562 | Significant inhibition of proliferation and increase in apoptosis.[3] | [3] |
| Liver Cancer | SAHA | HepG2, Hep3B, HCC-LM3 | Synergistic inhibition of proliferation and increased apoptosis.[4] | [4] |
Table 2: In Vivo Tumor Inhibition Rates with this compound and SAHA Combination Therapy in HepG2 Xenografts
| Treatment Group | Tumor Inhibition Rate | Reference |
| This compound (10 mg/kg) | 53.5% | [4] |
| SAHA (25 mg/kg) | 61.4% | [4] |
| This compound (10 mg/kg) + SAHA (25 mg/kg) | 82.6% | [4] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone or in combination with other drugs.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and/or the combination drug. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Flow cytometer
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting PJ34 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with PARP inhibition experiments using PJ34.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I not observing a decrease in Poly(ADP-ribose) (PAR) levels after this compound treatment?
Answer: This is a common issue that can arise from several factors related to experimental setup and conditions.
-
Insufficient PARP Activation: Basal PARP activity in untreated cells can be very low. To accurately measure inhibition, PARP activity must first be stimulated. It is recommended to include a positive control where cells are treated with a DNA damaging agent like hydrogen peroxide (H₂O₂) or MMS to induce PARP activation before assessing the inhibitory effect of this compound[1].
-
Suboptimal this compound Concentration: this compound is a potent inhibitor of PARP-1 and PARP-2 with an IC₅₀ in the low nanomolar range (approx. 20 nM)[2]. However, concentrations used in cell-based assays often range from 1 µM to 10 µM[1]. If the concentration is too low, it may not be sufficient to inhibit the stimulated PARP activity in your specific cell line. Conversely, very high concentrations (10-20 µM) can induce off-target and PARP-independent cytotoxic effects that may confound results[2][3]. A dose-response experiment is crucial.
-
Assay Sensitivity: The method used to detect PAR levels, such as Western blotting or immunofluorescence, must be optimized. Ensure the primary antibody against PAR is specific and used at the correct dilution. The signal in your positive control (DNA damage alone) should be robust.
-
Compound Integrity: The quality and handling of the this compound compound are critical. Ensure it has been stored correctly and that the solvent (typically DMSO) is anhydrous, as moisture can reduce the solubility and potency of the compound[4][5].
FAQ 2: My cells are not showing increased sensitivity to DNA damaging agents (e.g., cisplatin, temozolomide) when combined with this compound. What's going wrong?
Answer: The synergistic effect between this compound and DNA damaging agents is a key functional readout of PARP inhibition, particularly in cells with deficiencies in other DNA repair pathways like homologous recombination (HR).
-
Cellular Genetic Context: The principle of synthetic lethality is most pronounced in cells with underlying DNA repair defects (e.g., BRCA1/2 mutations)[6]. If your cell line has a fully functional HR pathway, the sensitization effect of PARP inhibition may be minimal, as the cells can still repair the double-strand breaks that form when replication forks collapse at sites of PARP trapping[6][7].
-
Drug Efflux Pumps: Some cell lines can develop resistance by upregulating drug efflux pumps, which reduce the intracellular concentration of the PARP inhibitor[8].
-
Concentration and Timing: The concentrations of both this compound and the DNA damaging agent, as well as the timing of their administration (pre-treatment, co-treatment), must be optimized. Run titration experiments for both compounds to find the optimal synergistic window.
-
Mechanisms of Resistance: Cells can acquire resistance to PARP inhibitors through various mechanisms, including the restoration of HR function via secondary mutations or stabilization of the replication fork[7][9][10].
FAQ 3: this compound is causing unexpected cytotoxicity or a G2/M cell cycle arrest on its own. Is this related to PARP inhibition?
Answer: Not necessarily. While PARP inhibition can lead to cell cycle arrest and apoptosis in certain genetic contexts, this compound has known off-target effects, especially at higher concentrations.
-
PARP-Independent Effects: Studies have shown that this compound can induce a G2/M mitotic arrest and cell death through mechanisms that are independent of PARP-1 and PARP-2[3][11]. These effects are often mediated by the activation of checkpoint pathways involving p53 and p21[3].
-
Off-Target Kinase Inhibition: At micromolar concentrations, this compound can inhibit other proteins, including Pim kinases and tankyrases (IC₅₀ ≈ 1-3.7 µM)[2]. These interactions can contribute to cellular effects that are not directly related to its inhibition of PARP-1/2.
-
Concentration is Key: The cytotoxic effects of this compound are often observed at concentrations higher than those required to inhibit PARP activity[2]. If your goal is to specifically study the consequences of PARP-1/2 inhibition, it is crucial to use the lowest effective concentration that reduces PAR levels without inducing widespread, rapid cell death on its own.
FAQ 4: How should I properly prepare, store, and handle my this compound compound?
Answer: Proper handling is essential to maintain the compound's efficacy.
-
Solubilization: this compound hydrochloride is fairly soluble in water (22 mg/mL), but for cell culture, it is often dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mM)[2][5]. It is critical to use fresh, anhydrous DMSO, as moisture can degrade the compound or reduce its solubility[4].
-
Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 6 months) or -80°C for long-term storage (up to 1 year)[12].
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Workflow & Key Pathways
The following diagrams illustrate the troubleshooting logic for a failed this compound experiment and the core signaling pathway involved.
References
- 1. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PARP | TargetMol [targetmol.com]
- 6. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opinion: PARP inhibitors in cancer—what do we still need to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: PJ34 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PARP inhibitor PJ34 in in-vivo experiments. The information is based on published research findings to help address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the expected general toxicity of this compound in mice?
A1: Several studies on mice have reported minimal to no systemic toxicity at therapeutic doses. In xenograft models of human pancreatic cancer, mice treated with this compound showed no abnormalities, toxic signs, or death; in fact, they continued to gain weight, indicating good general health.[1] Similar observations were made in immunocompetent BALB/C mice at high doses and in mice with triple-negative breast cancer xenografts treated with 60 mg/kg of this compound.[1][2]
Q2: I am observing unexpected weight loss in my experimental animals. What could be the cause?
A2: While this compound is generally well-tolerated, unexpected weight loss could be multifactorial. Consider the following:
-
Dose: Although high doses have been tolerated in some models, a dose-dependent toxic effect can occur. A study on ischemic mice showed that a 10 mg/kg dose had a less protective effect on cortical damage than a 3.2 mg/kg dose, suggesting a complex dose-response relationship.[3]
-
Vehicle/Solvent: The vehicle used to dissolve this compound could be contributing to toxicity. Ensure the vehicle is appropriate for the route of administration and is well-tolerated by the animal model.
-
Underlying Model: The specific disease model being studied might interact with this compound in an unforeseen way, leading to adverse effects.
-
Route of Administration: The method of administration (e.g., intravenous vs. intraperitoneal) can influence the pharmacokinetic and toxicity profile.
Q3: Is there a known dose-dependent effect of this compound that I should be aware of?
A3: Yes, this compound can exhibit dose-dependent effects. For instance, in a study on stroke models, a 3.2 mg/kg dose of this compound significantly reduced cortical damage, whereas a 10 mg/kg dose showed a diminished therapeutic effect.[3] Conversely, in some cancer models, higher concentrations (e.g., 20-30 µM in vitro) are required to eradicate cancer cells, a mechanism that appears to be independent of its PARP1 inhibition.[2] It is crucial to determine the optimal therapeutic window for your specific application to maximize efficacy and minimize potential toxicity.
Q4: Can this compound's effect on normal (non-cancerous) cells be toxic?
A4: A key finding in several studies is the selective cytotoxicity of this compound against human cancer cells, while non-cancerous human cells remain largely unaffected.[2] For example, benign fibroblasts that infiltrated pancreatic tumors were not harmed by this compound treatment.[2] However, it's important to note that this compound can have biological effects on non-cancerous cells, such as providing neuroprotection or improving endothelial function, which are generally considered therapeutic rather than toxic.[4][5]
Q5: How does this compound interact with other drugs, like chemotherapeutics?
A5: this compound can work synergistically with chemotherapeutic agents like cisplatin. It has been shown to increase the sensitivity of cancer cells to cisplatin, leading to greater cancer cell death.[4] This is a critical consideration for experimental design, as the combination may require dose adjustments of the chemotherapeutic agent to avoid excessive toxicity.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High mortality rate in the this compound treatment group. | Dose may be too high for the specific animal model or disease state. | Review the literature for established dose ranges in similar models.[3][5][6] Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. |
| Lack of therapeutic effect at a previously reported dose. | Differences in experimental models, administration route, or timing of treatment. | Verify that your animal model, tumor implantation site (if applicable), and treatment schedule align with established protocols. Consider that the therapeutic window can be narrow.[7] |
| Inconsistent results between experiments. | Variability in drug preparation, animal handling, or data analysis. | Ensure consistent preparation of the this compound solution. Standardize all animal procedures. Use appropriate statistical methods to analyze the data. |
| Contradictory effects (e.g., protection at low dose, less effect at high dose). | Biphasic dose-response relationship. | This has been observed in some models.[3] It is essential to test a range of doses to fully characterize the response curve for your specific endpoint. |
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: In Vivo Efficacy and Toxicity of this compound in Rodent Models
| Animal Model | This compound Dose & Route | Observed Effects | Toxicity Notes | Reference |
| Nude Mice (Pancreatic Cancer Xenograft) | Not specified | Eradication of cancer cells. | No abnormalities, toxic signs, or death observed. Mice gained weight. | [1] |
| BALB/C Mice | High doses (not specified), IV | N/A | No signs of toxicity detected over 14 days. | [1] |
| Mice (Breast Cancer Xenograft) | 60 mg/kg, IP (daily for 14 days) | Efficiently suppressed tumor growth. | Vitality, growth, and weight-gain of mice were not impaired. | [2] |
| Ischemic Mice | 3.2 mg/kg | 33% reduction in cortical damage. | A higher dose of 10 mg/kg showed a reversed (less protective) effect. | [3] |
| Ischemic Mice | 25 mg/kg | 70% reduction in TNF-α mRNA levels. | No specific toxicity mentioned at this dose. | [3] |
| Wistar Rats (Liver Ischemia) | 10 mg/kg, IV (pre-treatment) | Significantly lower serum ALT and AST levels. | Protective effect observed. | [6] |
| Aged C57BL/6 Mice | 10 mg/kg/day, IP (for 14 days) | Improved cognitive performance and neurovascular coupling. | Well-tolerated. | [5] |
| Neonatal Mice (Stroke) | 10 mg/kg | Reduced brain damage. | No adverse effects noted. | [8] |
| SV/129 Mice (Stroke) | 50 µg, IP | 40% reduction in infarct volume. | No adverse effects noted. | [7] |
| Rats (Stroke) | 10 mg/kg, IV | Significant reduction in infarct size. | Well-tolerated. | [7] |
Experimental Protocols
Below are summarized methodologies for key experiments involving this compound in vivo.
1. Cancer Xenograft Model (Pancreatic Cancer)
-
Animal Model: Nude mice.
-
Cell Line: Human pancreatic cancer cells (e.g., PANC1).
-
Procedure:
-
Cancer cells are injected subcutaneously into the mice.
-
Once tumors are established, treatment with this compound or a vehicle control is initiated.
-
This compound is administered, for example, intravenously.
-
Tumor volume and mouse weight are monitored regularly.
-
At the end of the study, tumors are excised for histological analysis (e.g., Haemotoxylin and Eosin staining to identify necrotic areas).[1]
-
-
Toxicity Assessment: Daily monitoring of animal behavior, weight gain/loss, and signs of distress.[1]
2. Ischemia/Reperfusion Model (Liver)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are anesthetized.
-
A laparotomy is performed to expose the liver.
-
A 60-minute period of normothermic, segmental liver ischemia is induced.
-
This compound (10 mg/kg i.v.) or saline is administered as a pre-treatment.
-
This is followed by a 30-minute reperfusion period.
-
-
Toxicity/Efficacy Assessment:
-
Hepatic microcirculation is monitored using a laser Doppler flowmeter.
-
Blood samples are collected to measure serum ALT and AST levels.
-
Liver tissue is collected for histological analysis and to measure antioxidant levels.[6]
-
3. Neurovascular Function in Aged Mice
-
Animal Model: Aged (e.g., 24-month-old) C57BL/6 mice.
-
Procedure:
-
Mice receive a daily intraperitoneal injection of this compound (10 mg/kg/day) for 14 days.
-
Cognitive performance is assessed using behavioral tests like the radial arm water maze.
-
Neurovascular coupling responses are measured by assessing changes in cerebral blood flow (e.g., using laser speckle contrast imaging) in response to stimuli (e.g., whisker stimulation).
-
-
Toxicity Assessment: Regular monitoring of general health and behavior throughout the treatment period.[5]
Visualizations
Caption: A typical workflow for assessing the in vivo toxicity of this compound in a rodent model.
Caption: this compound's role in inhibiting PARP-1 to prevent parthanatos-mediated cell death.
References
- 1. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PJ-34 PARP-inhibitor on rat liver microcirculation and antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(ADP-Ribose) Polymerase Inhibitor this compound Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate PJ34-induced side effects in animal studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing the PARP inhibitor PJ34 in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate potential side effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: The most frequently reported side effects associated with this compound administration in animal studies are related to its mechanism of action and off-target effects. These include:
-
Mitotic Arrest: this compound can induce a G2/M phase cell cycle arrest, which is a primary cause of its cytotoxic effects in cancer cells but can also affect normal proliferating cells.[1][2][3] This effect is notably independent of PARP1 and PARP2 and is mediated through the ATM/ATR checkpoint pathway, leading to p21 activation.[1][2]
-
Off-Target Kinase Inhibition: this compound is known to inhibit other enzymes besides PARP, most notably PIM1 kinase.[4][5] This can lead to a range of cellular effects that are not directly related to PARP inhibition and may contribute to unexpected biological outcomes.
-
Dose-Dependent Toxicity: The toxicity of this compound is highly dependent on the concentration used. Higher doses can lead to increased side effects and, in some cases, reduced therapeutic efficacy. For instance, one study in a mouse model of stroke found that a 10 mg/kg dose of this compound was less effective at reducing cortical damage than a 3.2 mg/kg dose.[6]
-
Potential Effects on Bone Metabolism: As PARP is involved in mesenchymal stem cell (MSC) differentiation, there is a theoretical risk that this compound could impact bone metabolism. One in vitro study showed that this compound suppressed the osteogenic differentiation of mouse MSCs.
Q2: How can I determine the optimal, non-toxic dose of this compound for my animal model?
A2: Determining the optimal dose of this compound requires a careful dose-finding study. A general workflow for such a study is outlined below.
Experimental Workflows
Caption: Workflow for determining the optimal in vivo dose of this compound.
Troubleshooting Guides
Issue 1: Observed Mitotic Arrest in Non-Target Tissues
Symptoms:
-
Reduced proliferation in tissues with high cell turnover (e.g., gastrointestinal tract, hematopoietic system).
-
Histological evidence of an increased number of cells in the G2 or M phase of the cell cycle.
Possible Causes:
-
The administered dose of this compound is too high, leading to systemic effects.
-
The route of administration results in high peak plasma concentrations.
-
The animal model is particularly sensitive to cell cycle inhibitors.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Dose Reduction | Lowering the dose of this compound can reduce systemic exposure and minimize effects on non-target tissues. | Based on your initial dose-finding study, select a lower dose that still demonstrates efficacy. For example, if you are observing toxicity at 25 mg/kg, consider reducing the dose to 10 mg/kg or 5 mg/kg.[7] |
| Altering the Dosing Schedule | Increasing the interval between doses can allow for recovery of proliferating tissues. | Instead of daily administration, consider dosing every other day or twice a week. Monitor both efficacy and toxicity markers to find the optimal schedule. |
| Changing the Route of Administration | Switching from a route with rapid absorption (e.g., intravenous) to one with slower absorption (e.g., subcutaneous or oral) can reduce peak plasma concentrations. | If using IV administration, consider switching to intraperitoneal (IP) or subcutaneous (SC) injection. Be aware that this may alter the bioavailability and require dose adjustments. |
| Use of a Slow-Release Formulation | Encapsulating this compound in a delivery vehicle like liposomes or nanoparticles can provide a more sustained release and lower peak concentrations. | See the "Advanced Formulation Strategies" section below for a general protocol. |
Issue 2: Suspected Off-Target Effects Due to Kinase Inhibition
Symptoms:
-
Unexpected changes in signaling pathways not directly related to PARP.
-
Activation or inhibition of pathways known to be regulated by PIM1 kinase (e.g., cell survival, proliferation).
-
Lack of a clear dose-response relationship for the primary endpoint.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Dose Optimization | As with mitotic arrest, lowering the dose can reduce the likelihood of off-target kinase inhibition. | Refer to the dose-finding protocol above. Aim for the lowest effective dose. |
| Use of a More Specific PARP Inhibitor | If off-target effects are a significant concern, consider using a more selective PARP inhibitor as a control to differentiate between PARP-dependent and off-target effects. | In a parallel experiment, treat a group of animals with a highly selective PARP inhibitor (e.g., Olaparib, Rucaparib) at an equimolar dose to this compound. Compare the outcomes for both primary and secondary endpoints. |
| Biochemical Analysis of Off-Target Pathways | Directly measure the activity of suspected off-target kinases and their downstream effectors. | Collect tissue samples from treated animals and perform Western blotting or immunohistochemistry for phosphorylated and total forms of PIM1 kinase substrates (e.g., p21, p27, MYC). |
Issue 3: Potential for Altered Bone Metabolism
Symptoms:
-
Changes in bone mineral density (BMD) in long-term studies.
-
Alterations in serum markers of bone formation or resorption.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Monitoring of Bone Turnover Markers | Regularly measure serum levels of bone formation and resorption markers to detect any changes in bone metabolism. | See the detailed protocol below for measuring serum P1NP and CTX-I. |
| Micro-CT Analysis | For long-term studies, perform micro-computed tomography (micro-CT) on femurs or vertebrae at the end of the study to assess bone microarchitecture. | At the study endpoint, harvest femurs or vertebrae and fix in 10% neutral buffered formalin. Analyze using a micro-CT scanner to determine parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th). |
| Co-administration of Bone-Protective Agents | If bone loss is a concern, consider co-administering a bisphosphonate or other bone-protective agent. | This should be considered a last resort and would require extensive validation to ensure no interference with the primary experimental endpoints. |
Detailed Experimental Protocols
Protocol for Monitoring Bone Turnover Markers in Mice
This protocol describes the collection and analysis of serum for the bone formation marker Procollagen Type I N-terminal Propeptide (P1NP) and the bone resorption marker C-terminal Telopeptide of Type I Collagen (CTX-I).
Materials:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Mouse P1NP ELISA kit (e.g., Invitrogen, Cat. No. EEL220)
-
Mouse CTX-I ELISA kit (e.g., IDS, RatLaps™ (CTX-I) EIA)
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
Collect blood from mice via a suitable method (e.g., submandibular or saphenous vein) at baseline (before this compound treatment) and at regular intervals during the study (e.g., every 2-4 weeks).
-
For CTX-I, it is recommended to collect samples after an overnight fast to reduce variability.[8]
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the serum and store it in aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[8]
-
-
ELISA for P1NP and CTX-I:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, this will involve:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Calculate the concentrations of P1NP and CTX-I in your samples based on the standard curve.
-
Data Analysis:
-
Compare the levels of P1NP and CTX-I in this compound-treated animals to those in vehicle-treated controls at each time point.
-
A significant decrease in P1NP suggests reduced bone formation, while a significant increase in CTX-I suggests increased bone resorption.
Advanced Formulation Strategies to Mitigate Toxicity
Liposomal Formulation of this compound
Encapsulating this compound in liposomes can help to reduce its toxicity by altering its pharmacokinetic profile, leading to a more sustained release and lower peak plasma concentrations.
General Protocol for Liposome Preparation (Thin-Film Hydration Method):
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Signaling Pathway Diagrams
Caption: this compound-induced PARP1-independent mitotic arrest pathway.[1][2]
Caption: Off-target effects of this compound via PIM1 kinase inhibition.[4][5]
Quantitative Data Summary
Table 1: In Vivo Doses of this compound Used in Rodent Models
| Animal Model | Indication | Route of Administration | Dose Range | Observed Effects | Reference |
| Mouse | Stroke | Intraperitoneal (IP) | 3.2 - 10 mg/kg | 3.2 mg/kg reduced cortical damage by 33%; 10 mg/kg showed a reversed effect (17% reduction). | [6] |
| Mouse | Stroke | Intraperitoneal (IP) | 25 mg/kg | Reduced TNF-α, E-selectin, and ICAM-1 mRNA levels. | [7] |
| Rat | Stroke | Intravenous (IV) | 10 mg/kg | Significantly reduced infarct size. | [9] |
| Rabbit | Atherosclerosis | Oral | 20 mg/kg/day | Prevented atherosclerosis. | [10] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Exposure Time | Observed Effect | Reference |
| Mouse BMMSCs | >10 µM | 24 hours | Reduced cell viability at 6 µM. | |
| Mouse KUSA-A1 | >10 µM | 24 hours | Reduced cell viability at 4 µM. | |
| PC12 | Not specified | Not specified | Attenuated cell death at 10⁻⁷ to 10⁻⁵ M. | [6] |
Disclaimer: This technical support center provides a summary of findings from various research articles. The protocols and data presented are for informational purposes and should be adapted to your specific experimental needs. Always consult the original research articles for detailed methodologies and perform your own validation studies.
References
- 1. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | PARP | TargetMol [targetmol.com]
- 7. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abscience.com.tw [abscience.com.tw]
Technical Support Center: Understanding the PARP1-Independent Mitotic Arrest Caused by PJ34
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the PARP1-independent mitotic arrest induced by the small molecule inhibitor PJ34.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Problem | Possible Cause | Suggested Solution |
| High variability in the percentage of cells arrested in G2/M phase between experiments. | Inconsistent this compound concentration or incubation time. Cell density at the time of treatment. Different passage numbers of cell lines. | Ensure accurate and consistent preparation of this compound solutions. Standardize incubation times. Seed cells at a consistent density for each experiment. Use cells within a similar passage number range for comparable results. |
| Weak or no p21 induction detected by Western blot after this compound treatment. | Insufficient this compound concentration or incubation time. The cell line may have a deficient p21 response. Poor antibody quality or suboptimal Western blot protocol. | Perform a dose-response and time-course experiment to determine the optimal conditions for p21 induction in your specific cell line.[1] Verify the p21 pathway integrity in your cell line. Validate your p21 antibody with a positive control and optimize your Western blot protocol, including lysis buffer, protein concentration, and antibody dilutions. |
| Observed mitotic arrest is not reversed after this compound washout. | High concentrations or prolonged exposure to this compound can lead to irreversible cell cycle arrest or cell death.[1] | Use the lowest effective concentration of this compound and a shorter incubation time to induce a reversible mitotic arrest. Perform a clonogenic survival assay to assess the reversibility of the arrest under your experimental conditions.[1] |
| Difficulty in visualizing clear mitotic spindle defects with immunofluorescence. | Suboptimal fixation or permeabilization. Inappropriate antibody concentrations. High background fluorescence. | Optimize fixation and permeabilization methods for your specific cell line and antibodies. Titrate primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. Include appropriate blocking steps and ensure thorough washing to reduce background. |
| Flow cytometry data for cell cycle analysis shows high coefficient of variation (CV) for the G1 peak. | Improper cell handling leading to clumps. Incorrect staining procedure. Instrument settings not optimized. | Ensure a single-cell suspension before and after fixation. Optimize the propidium iodide staining protocol, including RNase treatment. Run samples at a low flow rate on the cytometer and use doublet discrimination to exclude cell aggregates from the analysis. |
Frequently Asked Questions (FAQs)
Here are answers to common questions about the PARP1-independent mitotic arrest caused by this compound.
Q1: What is the mechanism of this compound-induced mitotic arrest?
A1: this compound induces a G2/M mitotic arrest that is independent of PARP1 and PARP2 enzymatic activity.[1] The arrest is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This process is dependent on the ATR kinase but does not require ATM, p53, or Chk1.[2]
Q2: Is the mitotic arrest caused by this compound specific to cancer cells?
A2: While this compound has been shown to induce mitotic arrest in various cancer cell lines, it can also affect non-cancerous cells.[3] However, some studies suggest that cancer cells, particularly those with existing mitotic vulnerabilities like centrosome amplification, may be more sensitive to the cytotoxic effects of this compound-induced mitotic failure.[4]
Q3: What are the known off-target effects of this compound that could contribute to mitotic arrest?
A3: this compound has been reported to have off-target effects, including the inhibition of tankyrase 1 and Pim1 kinase.[3][5] Inhibition of tankyrase 1 can lead to defects in mitotic spindle assembly.[6] Pim1 kinase is involved in cell cycle progression, and its inhibition can also contribute to cell cycle arrest.[7]
Q4: What concentrations of this compound are typically used to induce mitotic arrest?
A4: The effective concentration of this compound can vary between cell lines. Generally, concentrations ranging from 10 µM to 50 µM are used to induce a significant G2/M arrest.[1][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: How does the p21-dependent arrest occur in a p53-independent manner?
A5: this compound can induce p21 expression through both p53-dependent and p53-independent pathways.[2] In cell lines with non-functional p53, this compound can still activate p21 transcription, leading to G2/M arrest.[1] The precise mechanisms of p53-independent p21 activation by this compound are still under investigation.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % of Cells in G2/M | Reference |
| HTLV-I-transformed T-cells (MT-2, MT-4, C8166) | 25 | 72 | Marked Increase | [9] |
| Patient-derived ATLL cells (ED, ATL-25) | 25 | 72 | Marked Increase | [9] |
| Metastatic Melanoma Cell Lines | Dose-dependent | 72 | G2/M Arrest | [10] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (hours) | Outcome | Reference |
| Myoblasts | LDH release, MTT | >10 | - | Cytotoxic | [11][12] |
| BMMSCs | Survival Assay | 6.5 (IC50) | 18 | Cytotoxic | [13] |
| KUSA-A1 | Survival Assay | 5 (IC50) | 18 | Cytotoxic | [13] |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at 4°C for at least 2 hours (can be stored at -20°C for longer periods).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution.
Immunofluorescence Staining for Mitotic Spindle Analysis
Objective: To visualize the morphology of the mitotic spindle in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
4% paraformaldehyde in PBS (Fixation buffer)
-
0.2% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed cells on sterile coverslips in a petri dish and allow them to attach.
-
Treat cells with this compound or vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced PARP1-independent mitotic arrest.
Caption: General experimental workflow for studying this compound-induced mitotic arrest.
References
- 1. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death associated with abnormal mitosis observed by confocal imaging in live cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exclusive destruction of mitotic spindles in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uib.no [uib.no]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal treatment duration for PJ34 in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for the PARP inhibitor PJ34 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose and treatment duration for this compound in a mouse xenograft model?
A1: Based on published studies, a common starting point for this compound in mouse xenograft models is in the range of 10-60 mg/kg. The treatment duration can vary significantly depending on the tumor model and experimental goals, typically ranging from 14 to 21 consecutive days or intermittent dosing (e.g., 3-5 times per week) for several weeks.[1] For example, daily intraperitoneal (IP) injections of 30 mg/kg for 14 days have been shown to be effective in ovarian cancer xenografts.[1] In a pancreatic cancer model, 60 mg/kg was administered intravenously (IV) daily, 5 days a week, for 3 weeks.[1] It is crucial to perform a pilot study to determine the optimal dose and duration for your specific model.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound hydrochloride is fairly soluble in water (approximately 22 mg/mL) and can be dissolved in isotonic saline for in vivo use.[1] For a 60 mg/kg dose in a mouse, a common preparation involves dissolving the appropriate amount of this compound in 100 µL of saline.[2] It is always recommended to prepare fresh solutions for injection. If you encounter solubility issues, some suppliers suggest using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What is the expected pharmacokinetic profile of this compound in mice?
A3: this compound exhibits rapid distribution and clearance from the plasma. Following a 60 mg/kg IV injection in mice, the plasma concentration can reach approximately 30 µM within 5 minutes and then rapidly declines, approaching zero within an hour.[2] This short plasma half-life suggests that for sustained PARP inhibition, frequent administration (e.g., daily) may be necessary.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: Efficacy can be assessed through several methods. In tumor models, this includes regular measurement of tumor volume with calipers and monitoring changes in tumor size over the treatment period.[2] At the end of the study, excised tumors can be weighed and analyzed by immunohistochemistry for markers of cell death or proliferation.[2] In other models, such as stroke, efficacy is measured by a reduction in infarct volume.[1]
Q5: What are the potential toxicities of this compound in vivo, and how can I monitor for them?
A5: While this compound has been shown to be well-tolerated in several studies with no significant impact on the weight gain or general behavior of the treated mice, it is essential to monitor for potential toxicities.[2] Regular monitoring of animal body weight, food and water intake, and general clinical signs (e.g., changes in posture, activity, grooming) is crucial. For PARP inhibitors as a class, hematological toxicities such as anemia, neutropenia, and thrombocytopenia can be a concern. If toxicity is suspected, a complete blood count (CBC) can be performed.
Troubleshooting Guide
Issue 1: I am not observing any significant tumor growth inhibition with this compound treatment.
-
Possible Cause 1: Suboptimal Dose or Duration. The dose of this compound may be too low, or the treatment duration may be too short for your specific tumor model.
-
Solution: Conduct a dose-response study with a range of this compound concentrations (e.g., 10, 30, 60 mg/kg) to identify the most effective dose. Consider extending the treatment duration, ensuring careful monitoring for any signs of toxicity.
-
-
Possible Cause 2: Ineffective Route of Administration. The chosen route of administration (e.g., intraperitoneal) may not be providing adequate drug exposure to the tumor.
-
Solution: If using IP administration, consider switching to intravenous (IV) injection, which can lead to higher initial plasma concentrations.[2]
-
-
Possible Cause 3: Tumor Model Resistance. The cancer cell line used for the xenograft may be inherently resistant to PARP inhibitors.
-
Solution: Investigate the DNA damage repair (DDR) status of your cell line. Tumors with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, are generally more sensitive to PARP inhibitors. Consider testing this compound in combination with a DNA-damaging agent to potentially enhance its efficacy.
-
Issue 2: The treated animals are showing signs of toxicity (e.g., weight loss, lethargy).
-
Possible Cause 1: Dose is too high. The administered dose of this compound may be causing systemic toxicity.
-
Solution: Reduce the dose of this compound. If a high dose is required for efficacy, consider an intermittent dosing schedule (e.g., three times a week instead of daily) to allow for recovery between treatments.[2]
-
-
Possible Cause 2: Vehicle-related toxicity. The vehicle used to dissolve this compound may be causing adverse effects.
-
Solution: If using a vehicle other than saline, run a control group treated with the vehicle alone to assess its toxicity. If the vehicle is the issue, explore alternative formulations.
-
-
Possible Cause 3: Off-target effects. At higher concentrations, this compound may have off-target effects contributing to toxicity.
-
Solution: Carefully review the literature for known off-target effects of this compound. A dose reduction is the most straightforward approach to mitigate potential off-target toxicity.
-
Issue 3: I am having trouble with the formulation of this compound for injection.
-
Possible Cause: Solubility issues. this compound may not be fully dissolving at the desired concentration.
-
Solution: Ensure you are using this compound hydrochloride, which has better water solubility. Gentle warming and sonication can aid dissolution. If solubility in saline is still an issue at high concentrations, consider using a biocompatible co-solvent system, such as one containing DMSO and PEG300, but always include a vehicle-only control group in your experiment.
-
Data Presentation
Table 1: Summary of In Vivo this compound Treatment Protocols and Efficacy
| Model | Animal | This compound Dose & Route | Treatment Duration & Schedule | Observed Efficacy | Reference |
| Pancreatic Cancer Xenograft (PANC1) | Nude Mice | 60 mg/kg, IV | Daily, 5 days/week for 3 weeks | 80-90% reduction in human cancer cells in tumors | [1] |
| Ovarian Cancer Xenograft | Nude Mice | 30 mg/kg, IP | Daily for 14 days | Significant decrease in tumor size | [1] |
| Glioblastoma Xenograft | Nude Mice | 10 mg/kg, IP | 3 times/week for 3 weeks | Attenuated growth of intracranial tumors | [1] |
| Stroke (MCAo) | SV/129 Mice | 50 µ g/mouse , IP | Two doses, 8 hours apart | 40% reduction in infarct volume | [1] |
| Aging | C57BL/6 Mice | 10 mg/kg/day, IP | Daily for 14 days | Improved neurovascular coupling responses |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~5 minutes | 60 mg/kg IV injection | [2] |
| Cmax (Peak Plasma Concentration) | ~30 µM | 60 mg/kg IV injection | [2] |
| Plasma Half-life | < 1 hour | 60 mg/kg IV injection | [2] |
| Volume of Distribution (Vd) | 3722 ml/Kg | 60 mg/kg IV injection | [2] |
Experimental Protocols
1. Protocol for In Vivo Administration of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for the engraftment of human cancer cell lines.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or culture medium) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) with a digital caliper every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a fresh solution of this compound hydrochloride in sterile isotonic saline on each day of treatment. For a 30 mg/kg dose in a 20 g mouse, dissolve 0.6 mg of this compound in a suitable volume for injection (e.g., 100 µL).
-
Administration: Administer the this compound solution or vehicle (saline) to the respective groups via intraperitoneal (IP) or intravenous (IV) injection according to the planned schedule (e.g., daily for 14 days).
-
Monitoring: Throughout the treatment period, monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance. Continue to measure tumor volumes every 2-3 days.
-
Tissue Collection and Analysis: Excise the tumors, measure their final weight, and process them for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) or proliferation (e.g., Ki-67), or for Western blot analysis of PARP activity.
2. Protocol for Assessment of PARP Activity in Tumor Tissue
-
Tissue Homogenization: Homogenize a portion of the excised tumor tissue in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for poly(ADP-ribose) (PAR).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the PAR signal in the this compound-treated group compared to the vehicle control indicates inhibition of PARP activity.
-
Mandatory Visualizations
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for determining the optimal treatment duration of this compound in vivo.
Caption: Troubleshooting logic for lack of this compound efficacy in vivo.
References
- 1. Protective effects of this compound, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PJ34's Grip on PARP: A Comparative Guide to its Inhibitory Power
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP inhibitor PJ34 against other common alternatives, supported by experimental data and detailed protocols. We delve into the quantitative measures of efficacy and provide a clear understanding of the methodologies used to validate the inhibitory effects of these compounds.
Unveiling the Mechanism: How this compound Halts DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage. Upon detecting a single-strand break in DNA, PARP binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit DNA repair machinery.
PARP inhibitors like this compound exert their effect by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzyme. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process. In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated repair leads to an accumulation of DNA damage and, ultimately, cell death—a concept known as synthetic lethality.
A key mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex itself becomes a cytotoxic lesion, obstructing DNA replication and transcription, leading to double-strand breaks. The efficiency of PARP trapping varies among different inhibitors and is a significant determinant of their anticancer potency.
Figure 1. Simplified signaling pathway of PARP inhibition by this compound.
Performance Snapshot: this compound vs. The Alternatives
The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effects on cancer cell lines. The following tables summarize the available data for this compound in comparison to other well-established PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | ~20 - 110 [1][2] | ~20 - 86 [1][2] |
| Olaparib | 1-19 | 1-251 |
| Rucaparib | 0.8-3.2 | 28.2 |
| Niraparib | 2-35 | 2-15.3 |
| Talazoparib | 0.57 | - |
| Table 1: Comparative Inhibitory Potency against PARP1 and PARP2 Enzymes. Values are compiled from various sources and experimental conditions. |
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Niraparib IC50 (µM) | Talazoparib IC50 (µM) |
| HCC1937 | Breast (BRCA1 mut) | ~4[3] | ~96[3] | 13[3] | 11[3] | 10[3] |
| BT474 | Breast (ER+/HER2+) | ~1.5[3] | - | - | ~13[3] | - |
| Jurkat | Leukemia | ~2.5 (72h)[4] | - | - | - | - |
| HL-60 | Leukemia | ~5 (72h)[4] | - | - | - | - |
| Table 2: Comparative Cytotoxicity (IC50) in Various Cancer Cell Lines. It is important to note that this compound can exhibit PARP-independent cytotoxic effects at higher concentrations.[1][5] |
PARP Trapping Efficiency:
A critical factor in the efficacy of PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. More potent trapping leads to greater cytotoxicity. While direct quantitative data for this compound's trapping efficiency is limited, the established ranking for clinical inhibitors is as follows:
Talazoparib > Niraparib > Olaparib ≈ Rucaparib > Veliparib
This differential trapping ability may explain some of the observed differences in their clinical efficacy and safety profiles.[6]
Experimental Validation: Protocols for Assessing PARP Inhibition
Validating the inhibitory effect of compounds like this compound requires a series of well-defined experiments. Below are detailed protocols for key assays.
Figure 2. A typical experimental workflow for validating a PARP inhibitor.
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant PARP1 enzyme
-
Histone-coated microplate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound and other PARP inhibitors
Protocol:
-
Prepare serial dilutions of this compound and other inhibitors.
-
To the histone-coated wells, add the reaction buffer containing activated DNA and the PARP inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant PARP1 enzyme and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells multiple times with wash buffer to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells again to remove unbound conjugate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PARP inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of PARP inhibitors on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other PARP inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and other inhibitors for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for PAR Detection
This technique is used to detect the levels of poly(ADP-ribosyl)ated proteins (PAR) in cells, providing a direct measure of PARP activity inhibition.
Materials:
-
Cancer cell lines
-
This compound and other PARP inhibitors
-
DNA damaging agent (e.g., H2O2 or MMS) to induce PARP activity
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells and treat them with the PARP inhibitor for a specified time before inducing DNA damage with a damaging agent for a short period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. A decrease in the PAR signal in inhibitor-treated cells compared to the damaged control indicates PARP inhibition.
Logical Comparison and Conclusion
Figure 3. A logical comparison of this compound with clinically approved PARP inhibitors.
While the PARP trapping efficiency of this compound has not been as extensively quantified as that of inhibitors like Talazoparib, its potent enzymatic inhibition and broad cytotoxicity make it a valuable tool for preclinical research into the roles of PARP in cancer and other diseases. The provided experimental protocols offer a robust framework for researchers to further validate and compare the inhibitory effects of this compound and other novel PARP inhibitors in their specific models of interest. This guide serves as a foundational resource to inform experimental design and data interpretation in the dynamic field of PARP inhibitor research and development.
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of PARP Inhibitors: PJ34 Versus Olaparib in Cancer Therapy
In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. Olaparib, a well-established PARP inhibitor, has seen widespread clinical use. However, another inhibitor, PJ34, is gaining attention for its distinct mechanisms of action that extend beyond simple PARP inhibition. This guide provides a comprehensive comparison of the efficacy of this compound and olaparib, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential therapeutic potential.
Mechanism of Action: A Tale of Two Strategies
Olaparib's primary mechanism of action is the induction of synthetic lethality. By inhibiting PARP, an enzyme crucial for the repair of single-strand DNA breaks (SSBs), olaparib leads to the accumulation of SSBs. In cancer cells with deficient homologous recombination (HR), a key pathway for repairing double-strand DNA breaks (DSBs), these unrepaired SSBs are converted into toxic DSBs during DNA replication, ultimately leading to cell death.[1]
This compound also functions as a PARP inhibitor. However, compelling evidence suggests that at higher concentrations, it can induce a PARP1-independent form of cell death known as mitotic catastrophe.[2] This process is characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell death. This dual mechanism suggests that this compound may have therapeutic potential in a broader range of tumors, including those without HR deficiencies.
Comparative Efficacy: In Vitro Data
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound and olaparib in a panel of human breast cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Cell Line | Molecular Subtype | This compound IC50 (µM) | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | Triple-Negative | 4 | 4.7 | [3] |
| HCC1937 | Triple-Negative | 4 | 96 | [3] |
| MDA-MB-231 | Triple-Negative | 1.3 | ~10-20 | [3] |
| MDA-MB-468 | Triple-Negative | 1.3 | <10 | [3] |
| BT549 | Triple-Negative | ~5-10 | ~10-20 | [3] |
| HCC1143 | Triple-Negative | ~5-10 | ~10-20 | [3] |
| HCC70 | Triple-Negative | ~5-10 | ~10-20 | [3] |
| HCC1806 | Triple-Negative | ~5-10 | 1.2 | [3] |
| MCF-7 | ER+/HER2- | ~10-20 | ~10-11 | [3] |
| BT474 | ER+/HER2+ | 1.5 | >20 | [3] |
| SKBR3 | ER-/HER2+ | ~10-20 | ~10-20 | [3] |
| JIMT1 | ER-/HER2+ | ~10-20 | ~10-20 | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate and compare PARP inhibitors like this compound and olaparib.
PARP Activity Assay
This assay quantifies the enzymatic activity of PARP1 and PARP2 and the inhibitory potential of compounds.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are substrates for PARP enzymes. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA, the PARP enzyme (PARP1 or PARP2), and the test inhibitor (this compound or olaparib) at various concentrations.
-
Initiation: Add biotinylated NAD+ to initiate the PARylation reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP and incubate for 1 hour.
-
Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.[4][5]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or olaparib for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3, which are hallmarks of apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8][9][10]
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the visualization of the mitotic spindle and the identification of abnormalities indicative of mitotic catastrophe.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Block non-specific binding and then incubate the cells with a primary antibody against α-tubulin to label the microtubules of the mitotic spindle.
-
Secondary Staining: After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the DNA with a fluorescent dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope. Analyze the images for abnormalities such as multipolar spindles or misaligned chromosomes.[11][12][13][14][15]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Olaparib's Mechanism of Action: Synthetic Lethality.
Caption: this compound's PARP-Independent Mechanism: Mitotic Catastrophe.
Caption: Experimental Workflow for Comparing PARP Inhibitors.
Conclusion
The comparison between this compound and olaparib reveals two distinct but potent PARP inhibitors with different therapeutic strategies. Olaparib's efficacy is well-established in HR-deficient tumors through the mechanism of synthetic lethality. In contrast, this compound exhibits a dual mechanism of action, functioning as a PARP inhibitor and, at higher concentrations, inducing mitotic catastrophe independently of PARP1. This suggests that this compound could be effective against a wider array of cancers, including those that are not dependent on HR deficiencies for survival. The in vitro data presented here indicates that the relative potency of these two inhibitors is highly dependent on the specific cancer cell line's genetic background. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of this compound and olaparib and to identify patient populations that would most benefit from each of these targeted therapies.
References
- 1. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 12. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 13. Mitotic spindle morphology analyses [bio-protocol.org]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Duo: Enhancing Doxorubicin's Efficacy with PARP Inhibitor PJ34
A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the quest for enhancing the efficacy of conventional chemotherapeutic agents while minimizing their toxic side effects is a paramount objective. This guide provides a comprehensive assessment of the synergistic effects of the poly(ADP-ribose) polymerase (PARP) inhibitor, PJ34, when used in combination with the widely-used anthracycline antibiotic, doxorubicin. Through an objective comparison supported by experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Unveiling the Synergy: Enhanced Cancer Cell Killing
The combination of this compound and doxorubicin has demonstrated a significant synergistic effect in inducing cancer cell death. Studies have shown that pre-treatment with this compound can potentiate the cytotoxic effects of doxorubicin in various cancer cell lines.
One key study on HeLa cells revealed that combining this compound with doxorubicin resulted in a 50% improvement in doxorubicin-mediated cell death[1]. This enhanced cytotoxicity is attributed to this compound's ability to inhibit PARP-1, a key enzyme in DNA damage repair. By blocking this repair mechanism, this compound sensitizes cancer cells to the DNA-damaging effects of doxorubicin.[2]
Interestingly, the synergistic effect is not solely dependent on PARP inhibition. Research suggests that this compound can also increase the endogenous levels of topoisomerase IIα, the primary target of doxorubicin, by approximately 20%[1]. This elevation of the target enzyme likely contributes to the enhanced efficacy of doxorubicin.
Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin in HeLa Cells
| Treatment | % Cell Death | Fold Increase vs. Doxorubicin alone |
| Control | Baseline | - |
| This compound alone | Minimal | - |
| Doxorubicin alone | ~30% | 1.0 |
| This compound + Doxorubicin | ~45% | 1.5 |
Data adapted from Magan et al., 2012.[1][3]
Deciphering the Mechanism: A Multi-pronged Attack
The synergistic interaction between this compound and doxorubicin stems from a multi-faceted mechanism that targets key cellular processes involved in cell survival and death.
Doxorubicin's primary mode of action involves intercalating into DNA and inhibiting topoisomerase IIα, leading to the formation of DNA double-strand breaks (DSBs) and subsequent apoptosis[1]. Concurrently, this compound acts as a potent inhibitor of PARP-1, an enzyme crucial for the repair of these DSBs[1][2]. The inhibition of PARP-1 leads to an accumulation of unrepaired DNA damage, amplifying the cytotoxic effect of doxorubicin.
Furthermore, this compound has been shown to influence other signaling pathways. Some studies suggest that this compound may exert its effects through the PI3K-Akt pathway, which is involved in cell survival and proliferation[4]. By potentially inhibiting this pathway, this compound further lowers the threshold for apoptosis induction by doxorubicin.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures used to assess cell viability.[5][6]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[7]
-
Cell Treatment: Treat cells with this compound, doxorubicin, or the combination as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution using PI staining and flow cytometry.[8][9]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.
Alternative and Complementary Approaches
While the combination of this compound and doxorubicin shows significant promise, it is essential to consider alternative and complementary therapeutic strategies.
-
Other PARP Inhibitors: Several other PARP inhibitors, such as Olaparib and Rucaparib, are in clinical use.[3] Comparative studies evaluating the synergistic potential of these inhibitors with doxorubicin would be valuable.
-
Combination with Other DNA Damaging Agents: The principle of synthetic lethality with PARP inhibitors can be extended to other DNA damaging agents like cisplatin and temozolomide.[10][11]
-
Targeting Other DNA Repair Pathways: Inhibitors of other DNA repair pathways, such as those involving BRCA1/2, could also exhibit synergistic effects with doxorubicin in specific cancer contexts.
Conclusion and Future Directions
The synergistic combination of this compound and doxorubicin represents a promising strategy to enhance the therapeutic efficacy of a cornerstone chemotherapeutic agent. The ability of this compound to inhibit DNA repair and potentially modulate other pro-survival pathways sensitizes cancer cells to doxorubicin-induced cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for further research to validate and expand upon these findings.
Future investigations should focus on in vivo studies to confirm the efficacy and assess the safety profile of this combination therapy. Furthermore, exploring the synergistic potential of this compound with other anti-cancer agents and in different cancer types will be crucial in translating these promising preclinical findings into clinical applications. The continued exploration of such combination therapies holds the key to developing more effective and less toxic cancer treatments.
References
- 1. Treatment with the PARP-inhibitor this compound causes enhanced doxorubicin-mediated cell death in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uib.no [uib.no]
- 5. researchgate.net [researchgate.net]
- 6. scholar.colorado.edu [scholar.colorado.edu]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. haematologica.org [haematologica.org]
- 10. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PJ34: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, the PARP inhibitor PJ34 has emerged as a molecule of significant interest. Extensive research has demonstrated its potent cytotoxic effects against a variety of human cancer cell lines, often sparing healthy cells. This guide provides a comparative analysis of this compound's efficacy, delving into its impact on different cancer cell lines, the underlying signaling pathways, and the experimental protocols used to elucidate these effects.
Quantitative Analysis of this compound's Cytotoxicity
The effectiveness of this compound varies across different cancer cell lines, a factor often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of this compound in several cancer cell lines as reported in various studies.
| Cancer Type | Cell Line | IC50 of this compound | Reference |
| PARP1/2 Inhibition | (Enzymatic Assay) | ~20 nM | [1] |
| Cervical Cancer | HeLa | 20 nM (PARP1 inhibition) | [2] |
| Lung Cancer | A549, Calu-6, H460 | ~30 µM (Cell viability) | [3] |
| Mouse Embryonic Fibroblast | MEF | 13.2 µM | [2] |
| Matrix Metalloproteinase-2 | (Enzymatic Assay) | ~56 µM | [1] |
Note: The IC50 values can vary depending on the assay method and experimental conditions.
Mechanism of Action: Beyond PARP Inhibition
While this compound is a potent inhibitor of PARP1 and PARP2, its anti-cancer activity, particularly at higher concentrations (10-30 µM), is attributed to a distinct mechanism: the induction of mitotic catastrophe.[1] This process is characterized by aberrant mitosis, leading to cell death. This is in contrast to the typical mechanism of other PARP inhibitors which primarily rely on preventing DNA repair in cancer cells with existing DNA repair deficiencies, such as BRCA mutations.[1]
Signaling Pathways Modulated by this compound
The primary mechanism of this compound-induced cell death in cancer cells involves the disruption of the mitotic spindle, leading to mitotic arrest and subsequent cell death through mitotic catastrophe.[1]
Caption: this compound induces mitotic catastrophe in cancer cells.
Furthermore, some studies suggest that this compound may also influence other signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation.[3] Inhibition of phospho-Akt (Ser473) has been observed in some melanoma cell lines treated with this compound.[3]
Experimental Protocols
To assess the efficacy of this compound, researchers employ a range of standardized experimental protocols. These methodologies are crucial for generating reliable and reproducible data.
Cell Viability and Cytotoxicity Assays
A fundamental step in evaluating an anti-cancer agent is to determine its effect on cell viability.
Caption: Workflow for determining this compound's IC50.
Sulforhodamine B (SRB) Cytotoxicity Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
-
Treatment: Expose cells to a range of this compound concentrations.
-
Fixation: After the desired incubation period (e.g., 24, 48, 72, 96 hours), fix the cells with trichloroacetic acid (TCA).[4]
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Remove unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) to quantify cell density.[4]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash cells, then fix them in ice-cold 70% ethanol to permeabilize the membranes.[5][6]
-
RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained by PI.[7]
-
PI Staining: Incubate the cells with a PI staining solution.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay
Annexin V staining is a common method to detect apoptosis by flow cytometry.
-
Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[8]
-
Washing: Wash the cells with a binding buffer.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Comparative Effects on Different Cancer Cell Lines
This compound has demonstrated efficacy against a broad spectrum of cancer cell lines, including those resistant to conventional therapies.
-
Breast Cancer: In MCF-7 cells, including doxorubicin-resistant variants, this compound at concentrations of 10–20 μM caused complete eradication within 48 hours.[1] It is also effective against triple-negative breast cancer cell lines.[1]
-
Pancreatic Cancer: this compound has been shown to eradicate human pancreatic cancer cells in xenografts.[9][10] In patient-derived pancreatic cancer cells, this compound dose-dependently reduced cell counts.[4]
-
Lung Cancer: Incubation with 30 μM this compound for 72 hours was effective in eradicating several human metastatic lung cancer cell lines, including Calu-6, A549, and H460.[1]
-
Liver Cancer: this compound suppresses the growth of human liver cancer cell lines such as HepG2 and SMMC7721 in a dose-dependent manner and promotes apoptosis.[11]
-
Leukemia: The compound acts as a potent anti-proliferating agent in human leukemia cell lines.[1]
-
Melanoma: In B16F10 melanoma cells, this compound enhanced the cytotoxic effects of cisplatin and temozolomide.[12]
-
Glioblastoma and Ovarian Cancer: this compound has also shown efficacy against glioblastoma and ovarian cancer cell lines.[1]
Notably, a key advantage of this compound highlighted in multiple studies is its selective cytotoxicity towards cancer cells, while having minimal to no adverse effects on healthy, non-cancerous proliferating cells.[1]
Conclusion
This compound exhibits significant anti-cancer activity across a wide range of cancer cell lines through a primary mechanism of inducing mitotic catastrophe. Its ability to selectively target cancer cells while sparing healthy ones makes it a promising candidate for further pre-clinical and clinical investigation. The provided experimental protocols offer a standardized framework for researchers to further explore the therapeutic potential of this intriguing molecule. The continued comparative analysis of this compound's effects on diverse cancer types will be crucial in defining its future role in oncology.
References
- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uib.no [uib.no]
- 4. researchgate.net [researchgate.net]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEW TREATMENT STUDY TRIGGERS SELF-DESTRUCTION OF PANCREATIC CANCER CELLS IN MICE - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 10. Correction: The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
PJ34: A Paradigm Shift in Cancer Cell Selectivity? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for cancer therapeutics that selectively eliminate malignant cells while sparing healthy tissue is a central goal in oncology research. The poly(ADP-ribose) polymerase (PARP) inhibitor PJ34 has emerged as a compelling candidate in this arena, demonstrating a unique mechanism of action that appears to preferentially target cancer cells. This guide provides a comprehensive comparison of this compound with other PARP inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its potential as a selective anti-cancer agent.
Executive Summary
Experimental evidence strongly suggests that this compound exhibits a remarkable selectivity for a broad spectrum of human cancer cells over healthy proliferating cells.[1][2] Unlike conventional PARP inhibitors such as Olaparib and Talazoparib, which primarily exploit synthetic lethality in cancers with deficiencies in homologous recombination (HR) repair, this compound's efficacy at cytotoxic concentrations is independent of PARP-1 inhibition and a cell's BRCA status.[1][2] Instead, this compound induces mitotic catastrophe exclusively in cancer cells by disrupting the proper formation of the mitotic spindle, a mechanism not observed to the same extent in healthy cells.[2][3] This guide delves into the quantitative data supporting this selectivity, compares its performance with established PARP inhibitors, and elucidates its unique mode of action.
Comparative Cytotoxicity Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Olaparib, and Talazoparib in various human cancer and normal cell lines. This data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.
Table 1: Comparative IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type/Tissue of Origin | This compound IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| MCF-7 | Breast Adenocarcinoma | ~10-20 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma (Triple Negative) | ~10-20 | [2] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~15-30 | [4] |
| A549 | Lung Carcinoma | ~30 | [2] |
| Calu-6 | Lung Carcinoma | ~30 | [2] |
| H460 | Lung Carcinoma | ~30 | [2] |
| U87 | Glioblastoma | Not specified, effective at 10 mg/kg in vivo | [2] |
| C13* | Ovarian Cancer | Not specified, potent anti-proliferating agent | [2] |
| M14 | Melanoma | ~10 | [5] |
| HL-60 | Promyelocytic Leukemia | Not specified, effective at 5 µM in combination studies | [6] |
| Jurkat | T-cell Leukemia | Not specified, effective at 2.5 µM in combination studies | [6] |
| Normal/Healthy Cell Lines | |||
| Healthy proliferating cells | Various | Not impaired at concentrations cytotoxic to cancer cells | [1][2] |
| Normal human primary glial and neuronal cells | Brain | Non-toxic in combination treatments | [2] |
| Normal lung epithelium (HBEC) | Lung | Little effect | Not specified |
Note: Specific IC50 values for all cell lines were not always available in the reviewed literature; in such cases, effective concentrations are mentioned.
Table 2: Comparative IC50 Values of Olaparib and Talazoparib in Human Cancer and Normal Cell Lines
| Inhibitor | Cell Line | Cancer Type/Tissue of Origin | IC50 (µM) | Reference |
| Olaparib | ||||
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | < 3 | [7] | |
| Capan-1 (BRCA2 mutant) | Pancreatic Cancer | < 3 | [7] | |
| T47D (BRCA proficient) | Breast Cancer | > 10 | [7] | |
| HCT116 | Colorectal Carcinoma | 2.8 | [7] | |
| SW480 | Colorectal Carcinoma | 12.4 | [7] | |
| ES (Ewing Sarcoma cell lines) | Ewing Sarcoma | ≤ 1.5 | [8] | |
| NGP (Neuroblastoma) | Neuroblastoma | Variable | [8] | |
| Talazoparib | ||||
| MX-1 (BRCA1 mutant) | Breast Cancer | 0.0003 | [9] | |
| Capan-1 (BRCA2 mutant) | Pancreatic Cancer | 0.005 | [9] | |
| MRC-5 | Normal Human Fibroblast | 0.09 - 1.9 | [9] | |
| PPTP cell lines (median) | Pediatric Cancers | 0.026 | [10] | |
| BR58 (BRCA1 mutant, LOH) | Ovarian Cancer | ~0.2 | [9] | |
| BR103N (BRCA1 mutant, no LOH) | Normal Breast | 4.3 | [9] |
Mechanism of Action: A Tale of Two Pathways
The selectivity of this compound for cancer cells appears to stem from a fundamentally different mechanism of action compared to Olaparib and Talazoparib.
This compound: Inducing Mitotic Catastrophe in Cancer Cells
At concentrations that are cytotoxic to cancer cells (typically 10-30 µM), this compound's primary mechanism is not the inhibition of PARP1's enzymatic activity. Instead, it disrupts the process of mitosis, leading to a form of cell death known as mitotic catastrophe. This process is characterized by aberrant mitotic spindle formation.[2][3]
The key molecular player in this process is the Nuclear Mitotic Apparatus protein (NuMA) . In healthy cells, NuMA is essential for the proper clustering of spindle poles during mitosis. This compound has been shown to exclusively block the post-translational modification of NuMA in a variety of malignant epithelial cells, but not in healthy cells.[11][12] This blockage prevents NuMA from clustering at the spindle poles in cancer cells, leading to the formation of distorted and dysfunctional mitotic spindles.[2][3] This, in turn, prevents proper chromosome alignment and segregation, triggering mitotic arrest and subsequent cell death.[1][2]
Olaparib and Talazoparib: The Synthetic Lethality Approach
Olaparib and Talazoparib are potent inhibitors of the enzymatic activity of PARP1 and PARP2. Their primary mechanism of action in cancer therapy is based on the concept of "synthetic lethality." Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway for DNA double-strand break repair. When PARP is inhibited in these cells, single-strand breaks are not efficiently repaired and accumulate, leading to the formation of double-strand breaks during DNA replication. With a compromised HR pathway, these cancer cells are unable to repair these double-strand breaks, resulting in cell death. Healthy cells, with a functional HR pathway, are able to tolerate PARP inhibition to a much greater extent.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound and other PARP inhibitors are provided below.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the PARP inhibitor (e.g., this compound, Olaparib, Talazoparib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the PARP inhibitor for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cells and incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly indicates that this compound possesses a distinct and highly selective mechanism for killing cancer cells. Its ability to induce mitotic catastrophe through the disruption of NuMA function in a manner that is preferential to malignant cells presents a novel and promising therapeutic strategy. This contrasts with the synthetic lethality approach of approved PARP inhibitors like Olaparib and Talazoparib, which are primarily effective in cancers with specific DNA repair deficiencies.
The quantitative data, while still needing further consolidation across a wider range of cell lines in head-to-head studies, supports the hypothesis of this compound's cancer cell selectivity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings.
Future research should focus on:
-
Comprehensive IC50 Profiling: Conducting large-scale screening of this compound against a diverse panel of cancer cell lines alongside a comprehensive set of normal human primary cells to definitively quantify its therapeutic index.
-
In Vivo Studies: Expanding in vivo studies in various cancer models to further assess the efficacy and safety profile of this compound.
-
Biomarker Discovery: Identifying potential biomarkers that could predict which tumors are most likely to respond to this compound treatment.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of anticancer drugs and PJ-34 (poly(ADP-ribose)polymerase-1 (PARP-1) inhibitor) on HL-60 and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exclusive modifications of NuMA in malignant epithelial cells: A potential therapeutic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PJ34's Anti-Tumor Effects in Different Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the anti-tumor effects of PJ34, a phenanthrene derivative and PARP inhibitor, across various preclinical animal models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance against alternative therapies.
Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with other agents, compared to alternative treatments in different cancer models.
Table 1: this compound Monotherapy vs. Control/Standard of Care
| Cancer Model | Animal Model | This compound Treatment Regimen | Outcome Measure | This compound Efficacy | Comparator Efficacy | Citation |
| Pancreatic Ductal Adenocarcinoma (PANC-1) | Nude Mice Xenograft | 60 mg/kg, IV, 5 times/week for 14 injections | Reduction in human cancer cells in tumors | 80-90% reduction | N/A (Compared to vehicle control) | [1][2][3] |
| Ovarian Cancer (BRCA carrier) | Xenograft | 10 mg/kg, per os, twice daily for 16 days | Tumor growth inhibition | Insufficient efficacy | Carboplatin (80 mg/kg) + Paclitaxel (24 mg/kg) showed efficacy | |
| Glioblastoma | Nude Mice Intracranial Xenograft | 10 mg/kg, IP, 3 times/week for 3 weeks | Attenuated tumor growth | Significant attenuation of tumor growth | N/A (Compared to vehicle control) | |
| Liver Cancer (HepG2) | Nude Mice Xenograft | Not specified | Inhibition of tumor growth | Significant suppression of tumor growth | N/A (Compared to vehicle control) |
Table 2: this compound in Combination Therapy
| Cancer Model | Animal Model | Combination Treatment | Outcome Measure | Efficacy of Combination | Citation | | :--- | :--- | :--- | :--- | :--- | | Glioma | Xenograft | this compound + TRAIL Agonists | Reduced tumor growth | Significant reduction in tumor growth | | | Pancreatic Cancer | Xenograft | this compound + TRAIL Agonists | Reduced tumor growth | Significant reduction in tumor growth | | | Liver Cancer (HepG2) | Nude Mice Xenograft | this compound + SAHA (HDAC inhibitor) | Blocked tumor growth | Substantial suppression of tumor growth | | | Liver Cancer (HepG2) | Nude Mice Xenograft | this compound + Cisplatin | Enhanced tumor growth suppression | Significantly enhanced suppressive effects compared to monotherapy | |
Detailed Experimental Protocols
2.1. Pancreatic Cancer Xenograft Model (PANC-1)
This protocol outlines the establishment and treatment of a human pancreatic cancer xenograft model in immunocompromised mice.
-
Cell Culture: Human pancreatic ductal adenocarcinoma PANC-1 cells are cultured in an appropriate medium until they reach exponential growth.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: PANC-1 cells (e.g., 5 x 106 cells) are injected subcutaneously into the flank of the mice. In some protocols, cells are mixed with Matrigel to enhance tumor formation.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. Treatment is typically initiated when tumors reach a volume of >100 mm³.
-
Treatment Administration: this compound is administered intravenously (IV) or intraperitoneally (IP) at a specified dosage and schedule. For example, 60 mg/kg of this compound can be injected daily, five times a week, for a total of 14 injections.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised, and the percentage of human cancer cells is determined by immunohistochemistry using antibodies against human-specific proteins (e.g., HSET/kifC1, Ku-80, HLA). A significant reduction in these proteins indicates eradication of the human cancer cells.[1]
2.2. Glioblastoma Intracranial Xenograft Model
This protocol describes the setup for an intracranial glioblastoma model to assess the efficacy of this compound.
-
Cell Culture: Human glioblastoma cells are cultured in appropriate conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are utilized.
-
Tumor Implantation: A specific number of glioblastoma cells are stereotactically injected into the brain of the mice to establish an intracranial tumor.
-
Treatment Administration: this compound is administered, for instance, via intraperitoneal (IP) injection at a dose of 10 mg/kg, three times a week for three weeks.
-
Efficacy Assessment: Tumor growth is monitored using imaging techniques suitable for brain tumors. Survival of the animals is also a key endpoint.
Signaling Pathways and Experimental Workflows
3.1. Signaling Pathway of this compound-Induced Mitotic Catastrophe
This compound has been shown to induce a unique, PARP-1 independent cell death mechanism in cancer cells known as mitotic catastrophe. This is achieved by interfering with the proper formation of the mitotic spindle.
Caption: this compound induces mitotic catastrophe in cancer cells.
3.2. General Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies
The following diagram illustrates a typical workflow for assessing the anti-tumor effects of a compound like this compound in an animal model.
Caption: In vivo anti-tumor efficacy testing workflow.
References
- 1. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents cisplatin-induced hair cell loss via inhibition of PARP-1-AIF parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PJ34
Essential Safety and Handling Guide for PJ34
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal guidelines for handling this compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for various procedures involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | - Respirator: NIOSH-approved respirator for powders. - Eye Protection: Chemical safety goggles and a face shield. - Gloves: Two pairs of nitrile gloves (outer pair to be changed immediately upon contamination). - Lab Coat: A fully buttoned lab coat with elastic cuffs. |
| Handling Diluted Solutions | - Eye Protection: Chemical safety goggles. - Gloves: Nitrile gloves. - Lab Coat: A fully buttoned lab coat. |
| In Vivo Administration | - Eye Protection: Chemical safety goggles. - Gloves: Nitrile gloves. - Lab Coat: A fully buttoned lab coat. |
| Waste Disposal | - Eye Protection: Chemical safety goggles and a face shield. - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Lab Coat: A chemical-resistant lab coat or apron. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation of Stock Solutions
This compound is soluble in water and DMSO.[1]
-
Work Area Preparation: Conduct all weighing and initial dissolution of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance. Tare the balance with a clean weigh boat. Carefully transfer the required amount of this compound powder using a clean spatula.
-
Dissolution:
-
Storage: Store stock solutions at -20°C for up to six months or at -80°C for up to one year.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
2.2. In Vitro Experimental Procedures
-
Cell Culture Dilutions: When diluting the this compound stock solution for cell culture experiments, perform the dilution steps within a biological safety cabinet to maintain sterility.
-
Incubation: After treating cells with this compound, incubate the culture plates in a designated incubator.
-
Post-Treatment Handling: All subsequent handling of cells and media containing this compound should be performed wearing appropriate PPE.
2.3. In Vivo Experimental Procedures
-
Dose Preparation: Prepare the dosing solution by diluting the this compound stock solution in a suitable vehicle, such as isotonic saline (0.9% NaCl).
-
Administration: Administer this compound to animals using the appropriate route as determined by the experimental protocol (e.g., intraperitoneal or intravenous injection).
-
Animal Handling: Handle animals dosed with this compound in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Cage and Bedding Management: Cage bedding and waste from treated animals should be handled as potentially contaminated and disposed of according to institutional guidelines.
Disposal Plan
3.1. Chemical Waste
-
Solid Waste:
-
Collect any unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, diluted solutions, and contaminated media, in a designated, leak-proof hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" or its chemical name), and the primary hazard (e.g., "Toxic").
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.
3.2. Contaminated Labware
-
Sharps: Dispose of needles, syringes, and other contaminated sharps in a designated sharps container.
-
Glassware and Plasticware: Decontaminate glassware and plasticware that has come into contact with this compound by rinsing with an appropriate solvent (e.g., ethanol) and then washing thoroughly. The rinsate should be collected as hazardous liquid waste.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System |
| PARP1 IC₅₀ | 110 nM | Not specified |
| PARP2 IC₅₀ | 86 nM | Not specified |
| PARP EC₅₀ | 20 nM | Peroxynitrite-induced cell necrosis |
| Effective Concentration | 10⁻⁷ to 10⁻⁵ M | PC12 cells (neuroprotection) |
Table 2: In Vivo Dosages of this compound
| Dosage | Route of Administration | Animal Model | Observed Effect |
| 3.2 mg/kg | Not specified | Not specified | 33% reduction in cortical damage |
| 10 mg/kg | p.o. | MBP-immunized PLSJL mice | Therapeutic effects in EAE |
| 25 mg/kg | Not specified | Ischemic mice | 70% reduction in TNF-α mRNA |
Experimental Protocols
Protocol 1: In Vitro PARP Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on PARP enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the PARP enzyme, a suitable buffer, and [³²P]NAD⁺.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO and further diluted) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold 20% trichloroacetic acid (TCA).
-
Precipitation and Washing: Incubate on ice to allow for protein precipitation. Transfer the precipitate to a filter and wash with 10% TCA and 70% ethanol.
-
Quantification: After drying the filter, determine the amount of incorporated radioactivity using liquid scintillation counting to calculate the extent of PARP inhibition.
Protocol 2: In Vivo Study of Neuroprotection in a Mouse Model of Cerebral Ischemia
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in vivo.
-
Animal Model: Use a mouse model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).
-
Drug Preparation: Dissolve this compound in isotonic saline for intraperitoneal injection.
-
Dosing Regimen: Administer this compound at a specified dose (e.g., 25 mg/kg) via intraperitoneal injection at a set time before and after the onset of ischemia.
-
Ischemia Induction: Anesthetize the mice and induce MCAO for a defined period (e.g., 1 hour).
-
Reperfusion: After the ischemic period, allow for reperfusion.
-
Tissue Collection and Analysis: At a specified time point post-ischemia (e.g., 6 or 24 hours), euthanize the animals and collect cerebral tissue. Analyze the tissue for infarct volume and levels of inflammatory mediators (e.g., TNF-α, IL-6) using methods like RT-PCR.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in inhibiting PARP1-mediated DNA repair.
Caption: Experimental workflow for in vivo neuroprotection studies of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
